3-Amino-5-phenylpyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSZRRFDVPMZGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80935629 | |
| Record name | 5-Phenyl-1,2-dihydro-3H-pyrazol-3-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1572-10-7, 827-41-8 | |
| Record name | 3-Amino-5-phenylpyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1572-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-3-phenylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole, 5-amino-3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Phenyl-1,2-dihydro-3H-pyrazol-3-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-5-phenylpyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Phenyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-5-phenylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-phenylpyrazole, also known as 5-phenyl-1H-pyrazol-3-amine, is a key heterocyclic building block in the field of medicinal chemistry and materials science. Its pyrazole core, substituted with both an amino and a phenyl group, provides a versatile scaffold for the synthesis of a wide range of biologically active compounds and functional materials. The amino group offers a reactive handle for further functionalization, enabling the construction of more complex molecular architectures such as pyrazolo[1,5-a]pyrimidines, ureas, and amides. This guide provides a comprehensive overview of a common synthetic route and the essential analytical techniques used for the characterization of this important intermediate.
Synthesis of this compound
A prevalent and efficient method for the synthesis of this compound involves the cyclocondensation reaction between benzoylacetonitrile (also known as 3-oxo-3-phenylpropanenitrile) and hydrazine hydrate. This reaction proceeds readily, often in an alcoholic solvent, to form the pyrazole ring system.
Experimental Protocol: Synthesis
Materials:
-
Benzoylacetonitrile (1 equivalent)
-
Hydrazine hydrate (80% solution, 1.2 equivalents)
-
Ethanol (or other suitable alcohol like methanol or isopropanol)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzoylacetonitrile (1 eq.) in a minimal amount of ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 eq.) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution upon cooling. The precipitation can be further encouraged by placing the flask in an ice bath.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold distilled water or cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to yield this compound as a crystalline solid.
Characterization
The identity and purity of the synthesized this compound are confirmed through a combination of physical and spectroscopic methods.
Physical and Chemical Properties
The fundamental physical properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | 5-phenyl-1H-pyrazol-3-amine[1] |
| Molecular Formula | C₉H₉N₃[1] |
| Molecular Weight | 159.19 g/mol [1] |
| Appearance | White to pale yellow crystalline powder |
| Melting Point | 124-127 °C |
Spectroscopic Data
Spectroscopic analysis provides detailed structural information and confirms the successful synthesis of the target molecule.
Table 1: ¹H NMR Data (Expected)
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazole-CH | ~5.7 - 6.0 | Singlet (s) |
| Aromatic-H | ~7.2 - 7.8 | Multiplet (m) |
| -NH₂ | ~4.5 - 5.5 (broad) | Singlet (s) |
| Pyrazole-NH | ~11.0 - 12.0 (broad) | Singlet (s) |
Note: Spectra are typically recorded in DMSO-d₆. Chemical shifts are solvent-dependent. The NH and NH₂ protons are exchangeable with D₂O.
Table 2: ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) |
| Pyrazole C-3 | ~159 |
| Pyrazole C-4 | ~88 |
| Pyrazole C-5 | ~145 |
| Phenyl C1' (ipso) | ~133 |
| Phenyl C2'/C6' | ~125 |
| Phenyl C3'/C5' | ~128 |
| Phenyl C4' | ~127 |
Note: Data referenced from MAGN.RES.CHEM.,31,107(1993) for a spectrum recorded in DMSO-d₆.
Table 3: FTIR Data
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 | N-H stretching (amine and pyrazole NH) |
| 3100 - 3000 | Aromatic C-H stretching |
| ~1640 | N-H bending (scissoring) |
| ~1595 | C=N stretching (pyrazole ring) |
| ~1550 | C=C stretching (aromatic and pyrazole rings) |
| 750 and 690 | C-H out-of-plane bending (monosubstituted benzene) |
Note: Spectrum typically recorded as a KBr pellet or using an ATR accessory.
Table 4: Mass Spectrometry Data
| m/z Value | Assignment |
| 159 | [M]⁺ (Molecular Ion)[1] |
| 130 | [M - HCN - H]⁺ or [M - N₂H]⁺[1] |
Experimental Protocols: Characterization
Melting Point Determination: A small amount of the dried crystalline sample is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus, and the temperature is raised slowly (1-2 °C/min) near the expected melting point. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Chemical shifts are referenced to the residual solvent peak (DMSO at δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).
FTIR Spectroscopy (ATR Method):
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Injection: Inject a small volume of the solution into the gas chromatograph (GC), which separates the compound from any volatile impurities.
-
Ionization and Analysis: The separated compound enters the mass spectrometer (MS), where it is ionized (typically by electron impact, EI). The resulting ions are separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.
Applications in Drug Development
This compound is a precursor for a multitude of derivatives with significant therapeutic potential. It is used in the synthesis of:
-
Kinase Inhibitors: The pyrazole scaffold is a common feature in compounds designed to target various protein kinases involved in cancer and inflammatory diseases.
-
Receptor Antagonists: Derivatives have been explored as antagonists for receptors such as the corticotropin-releasing factor-1 (CRF-1) receptor.
-
Antimicrobial and Antifungal Agents: The scaffold can be incorporated into molecules exhibiting antibacterial and antifungal properties.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. A dust mask is recommended when handling the solid.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-5-phenylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-phenylpyrazole, a heterocyclic aromatic amine, serves as a pivotal scaffold in the realm of medicinal chemistry and drug discovery. Its unique structural features, comprising a pyrazole ring substituted with both an amino and a phenyl group, bestow upon it a versatile reactivity profile, making it a valuable starting material for the synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its biological significance.
Physicochemical Properties
The physicochemical parameters of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. A summary of the key properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃ | [1] |
| Molecular Weight | 159.19 g/mol | [1] |
| IUPAC Name | 5-phenyl-1H-pyrazol-3-amine | [1] |
| CAS Number | 1572-10-7 | |
| Melting Point | 124-127 °C | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Soluble in DMSO and Methanol. | [2] |
| logP (calculated) | 1.177 | [3] |
| Water Solubility (calculated) | -2.69 (log10WS, mol/l) | [3] |
| Topological Polar Surface Area | 54.7 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the condensation reaction between benzoylacetonitrile and hydrazine hydrate.[4]
Materials:
-
Benzoylacetonitrile
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (for pH adjustment if necessary)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzoylacetonitrile (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound as a crystalline solid.
Spectroscopic Characterization
1. 1H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[5]
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard zg30
-
Number of Scans: 16-32
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 3-4 seconds
-
Spectral Width: Appropriate for the chemical shift range of aromatic and amine protons.
-
2. 13C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of DMSO-d₆ or CDCl₃ with TMS.[5]
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled (e.g., zgpg30)
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
3. X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural elucidation.[6]
-
Crystal Growth: Grow single crystals of this compound by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Data Collection: Mount a suitable crystal on a goniometer head of a diffractometer equipped with a Mo Kα or Cu Kα radiation source. Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model using full-matrix least-squares on F².
Biological Activities and Signaling Pathways
Derivatives of this compound have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[7][8][9][10][11][12][13][14][15][16][17][18][19] While the specific signaling pathways for the parent compound are a subject of ongoing research, its derivatives have been shown to target various key cellular players. For instance, pyrazole-based compounds are known to act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and apoptosis.[13][14][16][17][18]
The following diagram illustrates a generalized workflow for screening the cytotoxic activity of this compound and its derivatives against cancer cell lines, a common starting point for investigating its potential as an anticancer agent.
Caption: Workflow for Cytotoxicity Screening of this compound Derivatives.
References
- 1. This compound | C9H9N3 | CID 136655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1572-10-7 [chemicalbook.com]
- 3. 5-Amino-3-phenylpyrazole (CAS 827-41-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Preparation and antibacterial activity of 3-methyl-1-p-substituted phenylpyrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-Amino-5-phenylpyrazole (CAS: 1572-10-7)
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and biological significance of this compound. All quantitative data is summarized in structured tables, and detailed experimental protocols for key reactions are provided.
Core Properties and Identifiers
This compound is a versatile heterocyclic amine that serves as a crucial building block in the development of pharmaceuticals and agrochemicals.[1][2] Its unique molecular structure, featuring both an amino group and a phenyl group on a pyrazole core, allows for diverse chemical modifications.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in experimental settings.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1572-10-7 | [3][4] |
| Molecular Formula | C₉H₉N₃ | [3][4] |
| Molecular Weight | 159.19 g/mol | [3][4] |
| IUPAC Name | 5-phenyl-1H-pyrazol-3-amine | [3] |
| Appearance | Red to brown powder or crystals | [2] |
| Melting Point | 124-127 °C | [5] |
| XLogP3-AA | 1.5 | |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 1 | [3] |
Table 2: Spectroscopic Data Summary
| Spectroscopy Type | Data Availability and Details | Source |
| ¹H NMR | Spectrum available. A representative spectrum in DMSO-d₆ shows characteristic peaks for the pyrazole and phenyl protons. | [3][6] |
| ¹³C NMR | Spectrum available. Solvent: DMSO-d₆. | [3][7] |
| Mass Spectrometry (GC-MS) | Data available, with a top peak at m/z 159, corresponding to the molecular ion. | [3] |
| Infrared (IR) Spectroscopy | FTIR spectrum available (KBr pellet technique). | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various routes. One common method involves the cyclization of a suitable precursor.
General Synthesis Workflow
The diagram below illustrates a conceptual workflow for the synthesis of aminopyrazoles, highlighting the key reaction type.
Caption: General workflow for aminopyrazole synthesis.
Experimental Protocol: Synthesis from Phenylisothiazole
A reported method for synthesizing this compound involves the reaction of an isothiazole precursor with hydrazine.[4][8]
-
Objective: To synthesize this compound via hydrazine-mediated rearrangement of 3-amino-5-phenylisothiazole.
-
Materials:
-
3-amino-5-phenylisothiazole
-
Anhydrous hydrazine
-
Ethanol (or a suitable high-boiling solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-5-phenylisothiazole in a minimal amount of the chosen solvent.
-
Add an excess of anhydrous hydrazine to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent and excess hydrazine under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the final product.
-
Chemical Reactivity and Applications
This compound is a valuable intermediate due to its reactive amino group and the pyrazole ring, enabling the synthesis of a wide array of more complex heterocyclic systems.[8]
Role as a Synthetic Intermediate
The compound serves as a precursor for various derivatives with potential biological activities. The following diagram illustrates its central role in synthesizing other important chemical scaffolds.
Caption: Key synthetic transformations of this compound.
This reactivity makes it a key component in the synthesis of compounds explored for various applications, including:
-
Pharmaceuticals: As a scaffold for anti-inflammatory and analgesic agents.[1]
-
Agrochemicals: As an intermediate in the formulation of herbicides and fungicides.[1]
Biological Activity and Significance
While this compound itself is primarily a synthetic intermediate, the pyrazole nucleus is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of aminopyrazoles have shown a wide spectrum of pharmacological activities.
Role in Drug Discovery and Agrochemical Development
The development of novel bioactive compounds often follows a structured pipeline where versatile intermediates like this compound are crucial.
Caption: Workflow from core scaffold to candidate compound.
Pyrazole-containing compounds have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and anti-tubercular properties.[9]
Safety and Handling
Proper handling of this compound is essential in a laboratory setting.
Table 3: GHS Hazard and Safety Information
| Category | Information | Source |
| Signal Word | Warning | [5] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][5] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [3][5] |
| Hazard Classifications | Skin Irritation (Category 2)Eye Irritation (Category 2)Specific Target Organ Toxicity – Single Exposure (Category 3) | [3][5] |
| Personal Protective Equipment (PPE) | Dust mask (type N95), safety glasses, chemical-resistant gloves. | [5] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Long-term storage is recommended at -20°C. | [3][10] |
It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C9H9N3 | CID 136655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 98 1572-10-7 [sigmaaldrich.com]
- 5. This compound 98 1572-10-7 [sigmaaldrich.com]
- 6. This compound(1572-10-7) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. This compound | 1572-10-7 [chemicalbook.com]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.usbio.net [cdn.usbio.net]
Tautomerism in 3-Amino-5-phenylpyrazole and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the phenomenon of interconverting isomers, is a critical consideration in the design and development of pharmacologically active molecules. In the realm of heterocyclic chemistry, 3-amino-5-phenylpyrazole and its derivatives represent a significant class of compounds known for their diverse biological activities, including their roles as kinase inhibitors. The tautomeric equilibrium of these compounds, primarily the annular prototropic tautomerism between the 3-amino and 5-amino forms, profoundly influences their physicochemical properties, reactivity, and ultimately, their interaction with biological targets. This technical guide provides a comprehensive analysis of tautomerism in this compound and its derivatives, presenting quantitative data, detailed experimental protocols for characterization, and visualizations of the underlying chemical and biological processes.
Introduction to Tautomerism in 3-Amino-5-phenylpyrazoles
The tautomerism of this compound primarily involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to an equilibrium between the 3-amino-5-phenyl-1H-pyrazole and the 5-amino-3-phenyl-1H-pyrazole tautomers. While amino-imino tautomerism is theoretically possible, studies have consistently shown that the amino tautomers are significantly more stable and are the predominant forms observed.
The position of the annular tautomeric equilibrium is a delicate balance influenced by several factors:
-
Electronic Effects of Substituents: The nature of substituents on the pyrazole ring and the phenyl group can significantly alter the relative stability of the tautomers. Electron-donating groups (EDGs) tend to favor the 3-amino tautomer, while electron-withdrawing groups (EWGs) can shift the equilibrium towards the 5-amino form.
-
Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent play a crucial role in stabilizing one tautomer over the other. Polar solvents can solvate the more polar tautomer more effectively, thereby influencing the equilibrium position.
-
Intra- and Intermolecular Hydrogen Bonding: The formation of hydrogen bonds, either within the same molecule or between adjacent molecules, can stabilize specific tautomeric forms, particularly in the solid state.
A thorough understanding and characterization of the predominant tautomeric form are paramount for rational drug design, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.
Tautomeric Forms of this compound
The primary tautomeric equilibrium in this compound is the annular prototropic tautomerism, as illustrated below.
Quantitative Analysis of Tautomeric Equilibrium
The relative stability and population of the tautomers can be quantified through both computational and experimental methods. The equilibrium constant (KT) represents the ratio of the two tautomers at equilibrium.
Computational Studies
Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative energies of tautomers. The Gibbs free energy difference (ΔG) between the tautomers can be used to calculate the theoretical KT.
| Compound | Method | Basis Set | Solvent | ΔE (kJ/mol) | ΔG (kJ/mol) | Predominant Tautomer | Reference |
| 3-Aminopyrazole | DFT (B3LYP) | 6-311++G(d,p) | Gas Phase | 10.7 | 9.8 | 3-Amino | [1] |
| 4-Cyano-3-aminopyrazole | DFT (B3LYP) | 6-31G | DMSO | - | - | 5-Amino | [2] |
| 4-Thiocyanato-3-aminopyrazole | DFT (B3LYP) | 6-31G | DMSO | - | - | 5-Amino | [2] |
| 4-Methoxy-3-aminopyrazole | DFT (B3LYP) | 6-31G** | DMSO | - | - | 3-Amino | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are key experimental techniques for identifying and quantifying tautomers in solution and the solid state.
Table 2: Key Spectroscopic Data for Tautomer Identification
| Technique | Tautomer | Key Spectroscopic Feature | Reference |
| 1H NMR | 3-Amino vs. 5-Amino | Chemical shifts of pyrazole ring protons and NH protons can differ. In some cases, separate signals for each tautomer can be observed at low temperatures. | [2] |
| 13C NMR | 3-Amino vs. 5-Amino | Chemical shifts of C3 and C5 carbons are distinct for each tautomer. | [3] |
| IR Spectroscopy | Amino vs. Imino | Presence of N-H stretching bands (around 3300-3500 cm-1) confirms the amino form. | [1] |
| IR Spectroscopy | 3-Amino vs. 5-Amino | The fingerprint region can show distinct patterns for each tautomer. | [1] |
Experimental Protocols
Detailed experimental procedures are crucial for the accurate characterization of tautomeric forms.
Synthesis of this compound Derivatives
A general method for the synthesis of 3-amino-5-arylpyrazoles involves the condensation of a β-ketonitrile with hydrazine.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriately substituted β-ketonitrile (1 equivalent) in a suitable solvent such as ethanol.
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 3-amino-5-arylpyrazole derivative.
NMR Spectroscopy for Tautomer Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the pyrazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in an NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be required.
Data Acquisition (1H NMR):
-
Acquire a standard one-dimensional 1H NMR spectrum at room temperature.
-
To resolve exchanging protons and potentially observe separate signals for each tautomer, acquire spectra at lower temperatures (e.g., 253 K, 233 K).
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Analysis:
-
Integrate the signals corresponding to each tautomer if they are well-resolved.
-
The ratio of the integrals provides the tautomer ratio (KT).
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm-1.
Data Analysis:
-
Identify characteristic absorption bands, such as N-H stretching vibrations, to confirm the presence of the amino group.
-
Compare the fingerprint region (1600-600 cm-1) with calculated spectra or spectra of known tautomers to identify the predominant form.
X-ray Crystallography
Crystal Growth:
-
Grow single crystals of the compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
Process the diffraction data (integration, scaling, and absorption correction).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular structure. The positions of hydrogen atoms, particularly the one on the pyrazole nitrogen, will definitively identify the tautomer present in the solid state.
Biological Relevance: 3-Aminopyrazole Derivatives as Kinase Inhibitors
3-Aminopyrazole derivatives have emerged as a privileged scaffold in medicinal chemistry, particularly as inhibitors of various protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
One important family of kinases targeted by 3-aminopyrazole derivatives is the Aurora kinases (Aurora A, B, and C), which play crucial roles in mitosis.[4] Inhibition of Aurora kinases can lead to mitotic arrest and apoptosis in cancer cells.
The 3-aminopyrazole core often acts as a hinge-binding motif, forming key hydrogen bonds with the backbone of the kinase in the ATP-binding pocket, thereby competing with ATP and inhibiting the kinase's activity. The specific tautomeric form of the inhibitor is critical for this interaction, as it dictates the precise geometry and hydrogen bonding pattern.
Conclusion
The tautomerism of this compound and its derivatives is a fundamental aspect that governs their chemical behavior and biological activity. A multi-faceted approach, combining computational modeling with rigorous experimental characterization through NMR, IR, and X-ray crystallography, is essential for elucidating the predominant tautomeric forms. This in-depth understanding is a prerequisite for the rational design of novel and effective therapeutic agents based on this versatile heterocyclic scaffold. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
References
- 1. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 3-Amino-5-phenylpyrazole: A Core Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-amino-5-phenylpyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility as a building block for a diverse range of biologically active compounds. Its unique structural features allow for facile derivatization, enabling the exploration of vast chemical spaces and the development of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the applications of this compound, with a particular focus on its role in the development of anticancer agents and kinase inhibitors. We delve into the quantitative data supporting its efficacy, detailed experimental protocols for the synthesis and evaluation of its derivatives, and visual representations of its mechanism of action within key signaling pathways.
A Privileged Scaffold in Medicinal Chemistry
This compound is a heterocyclic aromatic compound containing a pyrazole ring substituted with an amino group at the 3-position and a phenyl group at the 5-position. This arrangement of functional groups provides an excellent platform for chemical modification, making it a valuable starting material for the synthesis of a wide array of derivatives. The amino group can be readily acylated, alkylated, or incorporated into various heterocyclic systems, while the phenyl ring can be substituted to modulate the compound's physicochemical properties and target interactions.
The applications of this compound and its derivatives extend across multiple fields:
-
Medicinal Chemistry : The most significant applications are in the discovery of novel therapeutics, particularly for cancer and inflammatory diseases. These derivatives have shown potent activity as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and c-Jun N-terminal Kinase (JNK).[1]
-
Agrochemicals : The pyrazole core is a well-known toxophore in many commercial pesticides. Derivatives of this compound have been explored for their potential as herbicides and insecticides.
-
Materials Science : The structural rigidity and potential for hydrogen bonding make pyrazole derivatives interesting candidates for the development of novel polymers and functional materials.
Quantitative Analysis of Biological Activity
The potency of this compound derivatives as anticancer agents and kinase inhibitors has been extensively documented. The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of these compounds against various cancer cell lines and kinases, providing a clear comparison of their biological activities.
Table 1: Anticancer Activity of this compound Derivatives (IC50 Values in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| P-6 | HCT116 (Colon) | 0.37 ± 0.15 | [2] |
| MCF-7 (Breast) | 0.44 ± 0.06 | [2] | |
| P-20 | HCT116 (Colon) | 0.56 | [2] |
| MCF-7 (Breast) | 0.39 | [2] | |
| Compound 22 | MCF7 (Breast) | 2.82 | [3] |
| A549 (Lung) | 3.15 | [3] | |
| HeLa (Cervical) | 4.68 | [3] | |
| PC3 (Prostate) | 6.28 | [3] | |
| Compound 23 | MCF7 (Breast) | 3.11 | [3] |
| A549 (Lung) | 4.23 | [3] | |
| HeLa (Cervical) | 5.12 | [3] | |
| PC3 (Prostate) | 5.89 | [3] | |
| Compound 52 | A549 (Lung) | 21.2 | [3] |
| MCF7 (Breast) | 18.4 | [3] | |
| DU145 (Prostate) | 19.2 | [3] | |
| HeLa (Cervical) | 25.3 | [3] | |
| Compound 29 | MCF7 (Breast) | 17.12 | [3] |
| HepG2 (Liver) | 10.05 | [3] | |
| A549 (Lung) | 29.95 | [3] | |
| Caco2 (Colon) | 25.24 | [3] | |
| Compound 35 | HepG2 (Liver) | 3.53 | [3] |
| MCF7 (Breast) | 6.71 | [3] | |
| Hela (Cervical) | 5.16 | [3] |
Table 2: Kinase Inhibitory Activity of this compound Derivatives (IC50 Values in µM)
| Compound ID | Kinase Target | IC50 (µM) | Reference |
| P-6 | Aurora-A | 0.11 ± 0.03 | [2] |
| Compound 22 | EGFR | 0.6124 | [3] |
| Compound 23 | EGFR | 0.5132 | [3] |
| Compound 30 | CDK2/cyclin A2 | 60% inhibition at 10 µM | [3] |
| Compound 36 | CDK2 | 0.199 | [3] |
| Compound 1 | Akt1 | 0.061 | [1] |
| Compound 19 | CDK4 | 0.420 | [1] |
| Compound 24 | CDK1 | 2.38 | [1] |
| Compound 25 | CDK1 | 1.52 | [1] |
Key Signaling Pathways Targeted by this compound Derivatives
Derivatives of this compound exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer. The following diagrams, generated using the DOT language, illustrate the points of intervention of these compounds in the EGFR and CDK signaling cascades.
Caption: EGFR Signaling Pathway Inhibition.
Caption: CDK Signaling Pathway Inhibition.
Experimental Protocols
To facilitate the replication and further development of these promising compounds, this section provides detailed methodologies for their synthesis and biological evaluation.
General Synthetic Protocol for this compound Derivatives
The synthesis of this compound derivatives often involves a multi-step process. A representative workflow is depicted below, followed by a general experimental protocol.
Caption: General Synthetic Workflow.
Materials and Methods:
A mixture of an appropriately substituted halogenated aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) in ethanol (10 mL) containing a catalytic amount of piperidine (2-3 drops) is subjected to microwave irradiation at 140°C for 2-5 minutes.[4] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is filtered, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel using an appropriate eluent system. The structures of the synthesized compounds are confirmed by spectroscopic techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.
Protocol for MTT Cell Viability Assay
The cytotoxic effects of the synthesized this compound derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle:
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for an additional 48 or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. The extensive research into its derivatives has led to the discovery of potent anticancer and anti-inflammatory compounds, with many acting as kinase inhibitors. The quantitative data presented herein underscore the potential of this scaffold in drug discovery.
Future research in this area should focus on several key aspects. The exploration of novel synthetic methodologies to further diversify the chemical space around the this compound core could lead to the discovery of compounds with improved potency and selectivity. A deeper understanding of the structure-activity relationships (SAR) will be crucial for the rational design of next-generation inhibitors. Furthermore, in-depth mechanistic studies, including the elucidation of co-crystal structures with their target proteins, will provide invaluable insights for optimizing lead compounds. The continued investigation of this versatile scaffold holds great promise for the development of new and effective treatments for a range of human diseases.
References
discovery and history of aminopyrazole compounds
An In-depth Technical Guide to the Discovery and History of Aminopyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aminopyrazole scaffold is a privileged heterocyclic motif that has become a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of therapeutic agents across various disease areas. This technical guide provides a comprehensive overview of the discovery and historical development of aminopyrazole-based compounds, from their early synthesis to their evolution into highly successful, targeted therapies. This document details the foundational chemistry, key developmental milestones, and in-depth case studies of paradigm-shifting drugs. It includes quantitative biological data, detailed experimental protocols, and visualizations of relevant signaling pathways to serve as a valuable resource for professionals in drug discovery and development.
Early History and Foundational Synthesis
The story of aminopyrazoles is intrinsically linked to the broader history of pyrazole chemistry. The pyrazole ring was first synthesized by Buchner in 1889. However, the most significant early contribution to pyrazole synthesis was the work of German chemist Ludwig Knorr. In 1883, Knorr reported the condensation of a 1,3-dicarbonyl compound (ethyl acetoacetate) with a hydrazine derivative (phenylhydrazine), a reaction now famously known as the Knorr pyrazole synthesis .[1] This reaction remains a fundamental and versatile method for constructing the pyrazole core.
The basic Knorr synthesis and related cyclocondensation reactions form the bedrock for producing the aminopyrazole scaffold. A common strategy involves the reaction of a β-ketonitrile with a hydrazine, which provides direct access to the 5-aminopyrazole regioisomer. The regioselectivity of the synthesis (i.e., the formation of 3-amino- vs. 5-aminopyrazoles) can be controlled by modifying reaction conditions, such as temperature and basicity, allowing for either kinetic or thermodynamic product formation. This synthetic tractability has been a crucial factor in the widespread adoption of the aminopyrazole core in drug discovery programs.[2][3]
Case Study 1: Diaryl-Pyrazoles as Selective COX-2 Inhibitors - The Discovery of Celecoxib
A pivotal moment in the history of pyrazole-based drugs was the development of selective cyclooxygenase-2 (COX-2) inhibitors. The discovery in the early 1990s that the COX enzyme exists in two isoforms—a constitutive COX-1 responsible for homeostatic functions and an inducible COX-2 upregulated during inflammation—presented a major therapeutic opportunity.[4] The hypothesis was that selectively inhibiting COX-2 could provide potent anti-inflammatory and analgesic effects with fewer of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[4][5]
A team at G.D. Searle & Company (later part of Pfizer), led by John Talley, discovered and developed a class of 1,5-diarylpyrazole compounds that showed high selectivity for COX-2.[6][7] This research culminated in the synthesis of Celecoxib (marketed as Celebrex), which received FDA approval on December 31, 1998.[4][8] Celecoxib's structure features a central pyrazole ring with p-tolyl and p-sulfamoylphenyl groups at the 1 and 5 positions, respectively. The sulfonamide side chain is crucial for its selectivity, as it binds to a hydrophilic side pocket present in the active site of COX-2 but not COX-1.[6]
Mechanism of Action and Signaling Pathway
Celecoxib selectively inhibits the COX-2 enzyme, which is a key player in the prostaglandin biosynthesis pathway. When cells are activated by inflammatory stimuli, phospholipase enzymes release arachidonic acid from the cell membrane. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2). PGH2 is subsequently converted by various synthases into a range of prostaglandins, including PGE2, which are potent mediators of inflammation, pain, and fever.[9][10] By blocking this step, Celecoxib effectively reduces the production of these pro-inflammatory mediators.[11]
Quantitative Data: COX-1/COX-2 Inhibition
The therapeutic efficacy and safety profile of Celecoxib are defined by its selectivity for COX-2 over COX-1. This is quantified by comparing the half-maximal inhibitory concentrations (IC50) for each enzyme.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) |
| Celecoxib | 15 | 0.04 | 375 |
| Rofecoxib | >100 | 0.53 | >188 |
| Diclofenac | 5.1 | 1.7 | 3 |
| Indomethacin | 0.1 | 6.3 | 0.016 |
| Data compiled from various in vitro and whole blood assays. Absolute values vary by assay system, but relative selectivity is consistent.[3][12][13][14] |
Experimental Protocols
This protocol describes a common laboratory-scale synthesis via the condensation of a β-dione with a hydrazine hydrochloride salt.[15][16]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1 equivalent) and 4-sulfamoylphenylhydrazine hydrochloride (1 equivalent).
-
Solvent Addition: Add ethanol or a mixture of ethyl acetate and water as the solvent.
-
Reaction: Heat the mixture to reflux (approximately 75-80 °C) and maintain for 5-10 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath (0-5 °C) for 1 hour to promote precipitation.
-
Isolation: Filter the resulting solid using a Büchner funnel, wash thoroughly with cold water, and then a non-polar solvent like hexane to remove impurities.
-
Purification: Dry the crude product under vacuum. Further purify the solid by recrystallization from a suitable solvent system, such as toluene or an ethyl acetate/heptane mixture, to yield pure Celecoxib.
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
This protocol outlines a general procedure to determine the IC50 values of a test compound against COX-1 and COX-2.[4]
-
Enzyme Preparation: Use human recombinant COX-1 and COX-2 enzymes, typically derived from insect or mammalian expression systems.
-
Compound Preparation: Prepare a stock solution of Celecoxib in a suitable solvent (e.g., DMSO) and create a series of dilutions to test a range of concentrations.
-
Reaction Incubation: In a multi-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and the test compound dilution (or vehicle control). Allow to pre-incubate for a short period (e.g., 15 minutes) at 37 °C.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Reaction Termination: Allow the reaction to proceed for a defined time (e.g., 10 minutes) at 37 °C, then terminate the reaction by adding a stopping solution (e.g., a strong acid like HCl).
-
PGE2 Quantification: Quantify the amount of Prostaglandin E2 (PGE2) produced in each well using a competitive Enzyme Immunoassay (EIA) kit.
-
Data Analysis: Plot the percentage of inhibition of PGE2 production against the logarithm of the test compound concentration. Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.
Case Study 2: Aminopyrazoles as Cardiac Myosin Inhibitors - The Discovery of Mavacamten
More recently, the aminopyrazole scaffold has been instrumental in developing first-in-class therapies for genetic cardiovascular diseases. Mavacamten (marketed as Camzyos), developed by MyoKardia (a subsidiary of Bristol Myers Squibb), is a selective, allosteric, and reversible inhibitor of cardiac myosin.[17][18] It was approved by the FDA in April 2022 for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (oHCM), a disease characterized by excessive heart muscle contraction (hypercontractility) and thickening of the ventricular wall.[17][19]
The discovery of Mavacamten represents a shift towards precision medicine, targeting the fundamental molecular driver of a disease. The aminopyrazole core in Mavacamten serves as a stable and synthetically accessible framework for the molecule's functional groups, which are precisely oriented to interact with the cardiac myosin protein.
Mechanism of Action and Signaling Pathway
Mavacamten modulates the function of the cardiac sarcomere, the fundamental contractile unit of the heart muscle. In oHCM, hypercontractility is driven by an excessive number of myosin heads engaging with actin filaments to form force-generating cross-bridges.[20] Mavacamten binds to cardiac myosin and stabilizes it in an energy-sparing, "super-relaxed" state.[21][22] In this state, the myosin heads are less likely to interact with actin, reducing the number of active cross-bridges.[1] This leads to a decrease in excessive contractility, alleviates the obstruction of blood flow out of the heart (LVOT obstruction), and improves the heart's filling pressures.[1]
References
- 1. drugs.com [drugs.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 8. news-medical.net [news-medical.net]
- 9. ClinPGx [clinpgx.org]
- 10. academic.oup.com [academic.oup.com]
- 11. news-medical.net [news-medical.net]
- 12. apexbt.com [apexbt.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. zenodo.org [zenodo.org]
- 16. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 17. Mavacamten - Wikipedia [en.wikipedia.org]
- 18. Mavacamten: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cardiovascular drug mavacamten awarded Drug Discovery of the Year Award 2024 - British Pharmacological Society [bps.ac.uk]
- 20. Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. droracle.ai [droracle.ai]
The Pyrazole Scaffold: A Versatile Nucleus in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a "privileged scaffold," leading to the development of a wide array of therapeutic agents with diverse biological activities. This technical guide provides a comprehensive overview of the multifaceted biological activities of pyrazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing a consolidated source of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows.
Anticancer Activity of Pyrazole Derivatives
Pyrazole derivatives have emerged as a significant class of anticancer agents, exhibiting their therapeutic effects through the modulation of various signaling pathways and the inhibition of key enzymes involved in cancer progression.[1]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives against various cancer cell lines, with data presented as IC50 values (the half-maximal inhibitory concentration).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Benzamide Derivative | HCT-116 (Colon) | 7.74 - 82.49 | [2] |
| Pyrazole Benzamide Derivative | MCF-7 (Breast) | 4.98 - 92.62 | [2] |
| Pyrazole Dihydro Triazinone Derivative | HCT-116 (Colon) | 7.74 - 82.49 | [2] |
| Pyrazole Dihydro Triazinone Derivative | MCF-7 (Breast) | 4.98 - 92.62 | [2] |
| 4-bromophenyl substituted pyrazole | A549 (Lung) | 8.0 | [2] |
| 4-bromophenyl substituted pyrazole | HeLa (Cervical) | 9.8 | [2] |
| 4-bromophenyl substituted pyrazole | MCF-7 (Breast) | 5.8 | [2] |
| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast) | 1.31 | [1] |
| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | WM266.5 (Melanoma) | 0.45 | [1] |
| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast) | 0.97 | [1] |
| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | WM266.5 (Melanoma) | 0.72 | [1] |
| Pyrazole Acetohydrazide Derivative 32 | A2780 (Ovarian) | 8.63 | [3] |
| Pyrazole Acetohydrazide Derivative 30 | A2780 (Ovarian) | 8.14 | [3] |
| Pyrazole Derivative 19 | A2780 (Ovarian) | 8.57 | [3] |
| Pyrazole Derivative 1 | K562 (Leukemia) | 7.31 | [3] |
| Pyrazole Carbohydrazide Derivative 4 | MDA-MB-231 (Breast) | 6.36 | [3] |
| Pyrazole Acetohydrazide Derivative 5 | MDA-MB-231 (Breast) | 5.90 | [3] |
| Pongamol Derivative 2j | HeLa (Cervical) | 21.42 | [4] |
| Pongamol Derivative 2k | HeLa (Cervical) | 40.60 | [4] |
| Pongamol Derivative 2j | SKOV3 (Ovarian) | 42.15 | [4] |
| Pongamol Derivative 2k | SKOV3 (Ovarian) | 60.85 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxicity of potential anticancer compounds.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Test pyrazole derivatives
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plates for 24-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Signaling Pathways in Cancer Targeted by Pyrazole Derivatives
Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.
Caption: Pyrazole derivatives inhibiting key kinases in cancer signaling pathways.
Antimicrobial Activity of Pyrazole Derivatives
The emergence of multidrug-resistant pathogens has necessitated the search for novel antimicrobial agents. Pyrazole derivatives have demonstrated significant potential in this area, exhibiting a broad spectrum of activity against various bacteria and fungi.[5]
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyrazole derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrazole-thiazole hybrid 24 | ΔTolC E. coli | - | [6] |
| Tethered thiazolo-pyrazole 17 | MRSA | 4 | [6] |
| Imidazo-pyridine substituted pyrazole 18 | E. coli | <1 | [6] |
| Coumarin-substituted pyrazole 23 | S. aureus | 1.56 - 6.25 | [6] |
| Coumarin-substituted pyrazole 23 | P. aeruginosa | 1.56 - 6.25 | [6] |
| Hydrazide derivative 11 | Gram-positive & Gram-negative bacteria | - | [6] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | A. niger | 2.9 - 7.8 | [7] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | S. aureus | 62.5 - 125 | [7] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | B. subtilis | 62.5 - 125 | [7] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | K. pneumoniae | 62.5 - 125 | [7] |
| Compound 3 | E. coli | 0.25 | [8] |
| Compound 4 | S. epidermidis | 0.25 | [8] |
| Compound 2 | A. niger | 1 | [8] |
| Compound 3 | M. audouinii | 0.5 | [8] |
| Halogenoaminopyrazole 4b, 4f, 5a, 5b | P. aeruginosa | 460 | [9] |
| Halogenoaminopyrazole 4b, 4e, 4f, 5a, 5b | E. coli | 460 | [9] |
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Materials:
-
Bacterial and fungal strains
-
Nutrient agar or Mueller-Hinton agar plates
-
Sterile cork borer or pipette tips
-
Test pyrazole derivatives
-
Positive control (standard antibiotic)
-
Negative control (solvent)
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Plate Inoculation: Spread the microbial inoculum evenly over the surface of the agar plate.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) in the agar.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the pyrazole derivative solution at a known concentration into each well. Also, add the positive and negative controls to separate wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for assessing the antimicrobial activity of pyrazole derivatives.
Anti-inflammatory Activity of Pyrazole Derivatives
Pyrazole derivatives are well-known for their anti-inflammatory properties, with some compounds acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.
Quantitative Data: Anti-inflammatory Activity
The following table summarizes the in vitro COX inhibitory activity and in vivo anti-inflammatory effects of selected pyrazole derivatives.
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | In vivo Anti-inflammatory Activity (% inhibition) | Reference |
| Compound 5u | 45.23 - 204.51 | 1.79 | 74.92 | 80.63 | [10] |
| Compound 5s | 45.23 - 204.51 | 2.51 | 72.95 | 78.09 | [10] |
| Compound 5r | 45.23 - 204.51 | - | 64.40 | - | [10] |
| Compound 5t | 45.23 - 204.51 | - | 22.21 | - | [10] |
| Celecoxib | 15 | 0.04 | 375 | - | [11] |
| Compound 1 | >222 | 0.31 | >222 | ED50 = 74.3 mg/kg | [12] |
| Compound 2 | - | 0.45 | 111.1 | ED50 = 118 mg/kg | [12] |
| Compound 3 | - | - | 111.1 | ED50 = 120 mg/kg | [12] |
| Compound 36 | - | 1.13 | 7.84 | 94% of meloxicam | [12] |
| Compound 37 | - | 1.03 | 8.21 | 86% of meloxicam | [12] |
| PYZ16 | - | 0.52 | 10.73 | 64.28 | [13] |
| PYZ24 | - | - | - | ED50 = 35.7 µmol/kg | [13] |
| PYZ25 | - | - | - | ED50 = 38.7 µmol/kg | [13] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the anti-inflammatory activity of new compounds.
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Plethysmometer
-
Test pyrazole derivatives
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Grouping: Divide the rats into groups (e.g., control, standard, and test groups with different doses of the pyrazole derivative).
-
Compound Administration: Administer the pyrazole derivatives or the standard drug orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Signaling Pathway: NF-κB Inhibition in Inflammation
The transcription factor NF-κB plays a central role in regulating the expression of pro-inflammatory genes. Some pyrazole derivatives have been shown to inhibit the NF-κB signaling pathway.[14][15][16]
Caption: Inhibition of the NF-κB signaling pathway by pyrazole derivatives.
Anticonvulsant and Antidepressant Activities
Pyrazole derivatives have also been investigated for their potential in treating central nervous system disorders, demonstrating both anticonvulsant and antidepressant properties.[17][18]
Quantitative Data: Anticonvulsant and Antidepressant Activities
The following table provides data on the anticonvulsant and antidepressant effects of certain pyrazole derivatives.
| Compound/Derivative | Test Model | Dose | Effect | Reference |
| Compound 11b | PTZ-induced seizures | 20 mg/kg | Remarkable protection | [19] |
| Compound 11a | PTZ-induced seizures | 20 mg/kg | Remarkable protection | [19] |
| Compound 11d | PTZ-induced seizures | 20 mg/kg | Remarkable protection | [19] |
| Compound 4a | Tail suspension test | 10 mg/kg | Immobility time: 68.23 s | [18] |
| Compound 4b | Tail suspension test | 10 mg/kg | Immobility time: 67.58 s | [18] |
| Imipramine (standard) | Tail suspension test | 10 mg/kg | Immobility time: 132.00 s | [18] |
| Pyrazole derivatives (4a-4i) | MES test | Highest dose | No activity | [20] |
| Compound 6d | MES test | ED50 = 21.5 mg/kg | Anticonvulsant activity | [20] |
| Compound 6d | PTZ test | ED50 = 11.2 mg/kg | Anticonvulsant activity | [20] |
Experimental Protocols
This model is used to screen for potential anticonvulsant drugs.
Materials:
-
Mice
-
Pentylenetetrazole (PTZ) solution
-
Test pyrazole derivatives
-
Standard anticonvulsant drug (e.g., Phenytoin)
Procedure:
-
Animal Grouping and Compound Administration: Similar to the paw edema model.
-
PTZ Injection: 30-60 minutes after compound administration, inject PTZ (e.g., 85 mg/kg, s.c.) to induce clonic seizures.
-
Observation: Observe the mice for a set period (e.g., 30 minutes) and record the onset and duration of seizures.
-
Data Analysis: Calculate the percentage of protection from seizures for each group compared to the control group.
This is a behavioral test used to screen for potential antidepressant drugs.
Materials:
-
Mice
-
Tail suspension apparatus
-
Test pyrazole derivatives
-
Standard antidepressant drug (e.g., Imipramine)
Procedure:
-
Animal Grouping and Compound Administration: As described previously.
-
Suspension: 30-60 minutes after compound administration, suspend each mouse by its tail from a horizontal bar using adhesive tape.
-
Observation: Record the total duration of immobility for each mouse over a 6-minute period.
-
Data Analysis: Compare the duration of immobility in the test groups to the control group. A significant decrease in immobility time suggests antidepressant-like activity.
Antiviral Activity of Pyrazole Derivatives
Recent research has highlighted the potential of pyrazole derivatives as antiviral agents against a range of viruses.[21][22][23]
Quantitative Data: Antiviral Activity
The following table shows the antiviral activity of selected pyrazole derivatives.
| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |
| N-acetyl 4,5-dihydropyrazole 7 | Vaccinia virus | HEL | 7 µg/mL | [21] |
| Pyrazole 412 | Measles virus (MeV) | - | 0.06 | [24] |
| Compound 413 | Herpes simplex virus type-1 | Vero | 0.02 | [24] |
| Compound 415 | Hepatitis C virus (HCV) | - | 0.11 | [24] |
| 3,4-dichloro derivative 416 | HIV | - | 0.047 | [24] |
| Hydrazone 6 | Newcastle disease virus (NDV) | - | 100% protection | [23] |
| Thiazolidinedione derivative 9 | Newcastle disease virus (NDV) | - | 100% protection | [23] |
| Pyrazolopyrimidine derivative 7 | Newcastle disease virus (NDV) | - | 95% protection | [23] |
Experimental Protocol: Plaque Reduction Assay
This assay is a standard method for quantifying the infectivity of a virus and the efficacy of antiviral compounds.
Materials:
-
Host cell line susceptible to the virus
-
Virus stock
-
Culture medium
-
Agarose or methylcellulose overlay
-
Test pyrazole derivatives
-
Neutral red or crystal violet stain
Procedure:
-
Cell Monolayer Preparation: Seed host cells in 6-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known dilution of the virus in the presence of various concentrations of the pyrazole derivative.
-
Overlay: After an adsorption period, remove the virus-drug mixture and overlay the cells with a semi-solid medium (containing the test compound) to restrict virus spread.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization: Stain the cells with neutral red or crystal violet to visualize the plaques (areas of dead or lysed cells).
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value (the concentration that reduces the number of plaques by 50%).
Synthesis of Pyrazole Derivatives
The versatility of the pyrazole scaffold is in part due to the numerous synthetic routes available for its construction.
General Synthetic Strategies
-
Knorr Pyrazole Synthesis: This is a classical and widely used method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[25][26]
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile imine with an alkyne or alkene.[27]
-
From α,β-Unsaturated Ketones (Chalcones): Reaction of chalcones with hydrazine derivatives is a common route to pyrazolines, which can then be oxidized to pyrazoles.[24]
-
Multi-component Reactions: One-pot reactions involving three or more components to construct the pyrazole ring offer an efficient and atom-economical approach.[28]
General Synthetic Scheme: Knorr Pyrazole Synthesis
"Reactants" [label=<
+
1,3-Dicarbonyl CompoundHydrazine Derivative
];
"Product" [label=<
Pyrazole Derivative
];
"Reactants" -> "Product" [label="Condensation", color="#34A853"]; }
Caption: General scheme for the Knorr pyrazole synthesis.Conclusion
The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse and potent biological activities exhibited by pyrazole derivatives underscore their importance as lead compounds in the development of new therapeutic agents. This technical guide has provided a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways. It is anticipated that this resource will aid researchers in their efforts to design and develop the next generation of pyrazole-based drugs to address a wide range of human diseases.
References
- 1. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. srrjournals.com [srrjournals.com]
- 3. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publishatcj.com [publishatcj.com]
- 5. benchchem.com [benchchem.com]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mc.minia.edu.eg [mc.minia.edu.eg]
- 19. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ijnrd.org [ijnrd.org]
- 26. pharmajournal.net [pharmajournal.net]
- 27. mdpi.com [mdpi.com]
- 28. mdpi.com [mdpi.com]
The Aminopyrazole Scaffold: A Privileged Framework for Targeting Key Therapeutic Proteins
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The aminopyrazole core is a versatile and highly effective scaffold in medicinal chemistry, forming the basis of numerous inhibitors targeting a wide array of proteins implicated in human diseases. Its ability to form critical hydrogen bond interactions within the ATP-binding sites of kinases has established it as a "privileged structure" in the design of targeted therapies, particularly in oncology. This technical guide provides a comprehensive overview of the key therapeutic targets of aminopyrazole-based compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to aid in the research and development of novel therapeutics.
Key Therapeutic Targets and Quantitative Data
Aminopyrazole derivatives have demonstrated potent inhibitory activity against a range of protein kinases and other enzymes. The following tables summarize the in vitro potency of selected aminopyrazole compounds against their primary targets.
Table 1: Fibroblast Growth Factor Receptor (FGFR) Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Compound 10h | FGFR1 | Biochemical | 46 | [1] |
| FGFR2 | Biochemical | 41 | [1] | |
| FGFR3 | Biochemical | 99 | [1] | |
| FGFR2 V564F | Biochemical | 62 | [1] | |
| Compound 7 | FGFR2 | Biochemical | 5.2 | [2] |
| FGFR3 | Biochemical | 5.6 | [2] |
Table 2: AXL Receptor Tyrosine Kinase Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| Compound 6li | AXL | Enzymatic | 1.6 | 0.26 | [3][4][5] |
Table 3: Cyclin-Dependent Kinase (CDK) Inhibitors
| Compound | Target | Assay Type | IC50 (µM) | Ki (µM) | Reference |
| AT7519 | CDK2 | Biochemical | - | - | [6] |
| Compound 9 | CDK2/cyclin A2 | Biochemical | 0.96 | - | [7][8] |
| Compound 7d | CDK2/cyclin A2 | Biochemical | 1.47 | - | [7][8] |
| Compound 7a | CDK2/cyclin A2 | Biochemical | 2.01 | - | [7][8] |
| Compound 4 | CDK2/cyclin A2 | Biochemical | 3.82 | - | [7][8] |
| Compound 15 | CDK2 | Biochemical | - | 0.005 | [9] |
Table 4: Bruton's Tyrosine Kinase (BTK) Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Spebrutinib Analog (14m) | BTK | Biochemical | Low nM | [10] |
Core Signaling Pathways Targeted by Aminopyrazole Scaffolds
Aminopyrazole-based inhibitors often modulate critical signaling cascades that are dysregulated in cancer and other diseases. Understanding these pathways is crucial for elucidating the mechanism of action and predicting the therapeutic effects of these compounds.
AXL Signaling Pathway
AXL, a receptor tyrosine kinase, activates downstream pathways such as PI3K/Akt and MAPK upon binding its ligand, Gas6.[3] Aberrant AXL signaling is implicated in cell proliferation, migration, and drug resistance.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon activation by FGFs, trigger downstream signaling cascades, including the MAPK and PI3K/Akt pathways, to regulate cell growth, differentiation, and angiogenesis.[11]
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling.[12][13] Cytokine binding to its receptor leads to JAK activation, which then phosphorylates STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene transcription involved in immunity and inflammation.
Key Experimental Protocols
The development and characterization of aminopyrazole-based inhibitors rely on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay is commonly used to determine the potency of inhibitors against a specific kinase.
Principle: The assay measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate. A terbium-labeled antibody specific to the phosphorylated substrate and a GFP-fused substrate are used. When the substrate is phosphorylated by the kinase, the binding of the antibody brings the terbium donor and GFP acceptor into close proximity, resulting in a FRET signal.[14]
Protocol:
-
Compound Preparation: Prepare a serial dilution of the aminopyrazole inhibitor in DMSO.
-
Assay Plate Preparation: Add the diluted compounds to a low-volume 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase/substrate mixture containing the target kinase (e.g., mTOR) and the GFP-fused substrate (e.g., 4E-BP1-GFP) in kinase reaction buffer.[14]
-
Add the kinase/substrate mixture to the wells containing the compound.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).[15]
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Add the terbium-labeled anti-phospho-substrate antibody.
-
Incubate for a further period to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (for donor and acceptor).
-
-
Data Analysis: Calculate the ratio of acceptor to donor emission and plot against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify target engagement of a compound in a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability.[16] In CETSA, cells are treated with the compound and then heated. The amount of soluble target protein remaining after heat treatment is quantified, with a higher amount indicating stabilization by the compound.[16]
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with the aminopyrazole inhibitor or vehicle control for a defined period (e.g., 3 hours).[16][17]
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[18]
-
Cool the samples on ice.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Protein Quantification:
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Quantify the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods like AlphaScreen®.[18]
-
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Kinase Selectivity Profiling
This is essential to determine the specificity of an aminopyrazole inhibitor and identify potential off-target effects.
Principle: The inhibitor is tested at a fixed concentration against a large panel of kinases to assess its activity profile across the kinome.[19][20]
Protocol:
-
Compound Preparation: Prepare the inhibitor at a concentration significantly higher than its expected IC50 for the primary target (e.g., 1 µM).[20]
-
Kinase Panel: Utilize a commercially available kinase profiling service or an in-house panel of purified kinases. These are often provided in a multi-well format with pre-dispensed kinases and their respective substrates.[20][21]
-
Kinase Reactions:
-
Add the inhibitor to each well of the kinase panel plate.
-
Initiate the reactions by adding an ATP/substrate mixture.
-
Incubate for a specified time (e.g., 1 hour).[21]
-
-
Activity Measurement: Use a universal kinase activity detection method, such as the ADP-Glo™ assay, which measures the amount of ADP produced.[20][21]
-
Data Analysis: Calculate the percent inhibition for each kinase. The results are often visualized as a dendrogram or a list of inhibited kinases, providing a comprehensive selectivity profile.
Experimental and Logical Workflows
The discovery and development of aminopyrazole-based inhibitors typically follow a structured workflow, from initial screening to lead optimization.
Kinase Inhibitor Discovery Workflow
This workflow outlines the typical stages in identifying and characterizing a novel kinase inhibitor.
This guide provides a foundational understanding of the therapeutic potential of the aminopyrazole scaffold. The data, protocols, and pathway diagrams presented herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of next-generation targeted therapies.
References
- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and pharmacological characterization of aminopyrimidine derivatives as BTK/FLT3 dual-target inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. benchchem.com [benchchem.com]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
- 21. worldwide.promega.com [worldwide.promega.com]
Methodological & Application
Synthesis of Pyrazolo[1,5-a]pyrimidines from 3-Amino-5-phenylpyrazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry, starting from 3-Amino-5-phenylpyrazole. These compounds are recognized for their diverse biological activities, including their roles as kinase inhibitors in various signaling pathways relevant to cancer and inflammatory diseases.
Introduction
Pyrazolo[1,5-a]pyrimidines are bicyclic heteroaromatic compounds that are structurally analogous to purines. This structural similarity allows them to interact with a variety of biological targets, making them privileged scaffolds in drug discovery.[1][2] Their derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects.[3] The synthesis of these compounds is versatile, often involving the condensation of a 3-aminopyrazole with a 1,3-dielectrophile. This document focuses on synthetic routes starting from the readily available this compound.
Synthetic Strategies
Several efficient methods have been developed for the synthesis of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles. The most common strategies include:
-
Condensation with β-Dicarbonyl Compounds: This is a classical and widely used method where a 3-aminopyrazole is reacted with a β-diketone, β-ketoester, or malonaldehyde equivalent to form the pyrimidine ring. The reaction is typically carried out in a suitable solvent, often with acid or base catalysis.
-
Three-Component Reactions: These one-pot reactions involve the condensation of a 3-aminopyrazole, an aldehyde, and an active methylene compound such as malononitrile or ethyl cyanoacetate.[3] This approach offers high atom economy and allows for the rapid generation of a library of diverse pyrazolo[1,5-a]pyrimidines.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction rates, often leading to higher yields and cleaner products in a shorter time compared to conventional heating methods.[4]
Data Presentation
The following table summarizes representative examples of pyrazolo[1,5-a]pyrimidines synthesized from aminopyrazole precursors, highlighting the yields and physical properties of the products.
| Precursor | Reagent(s) | Product | Yield (%) | M.p. (°C) |
| 3-Amino-5-(2-thienyl)-1H-4-pyrazolecarbonitrile | 2-Thienyl-enaminone | 2-(4-Chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | 86 | 252-254 |
| 3-Amino-5-(2-thienyl)-1H-4-pyrazolecarbonitrile | Dicyanomethane | 2-(4-Chlorophenyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile | 85 | 294-295 |
| 5-Amino-3-methylpyrazole | Diethyl malonate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 89 | >300 |
| 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile | Not specified | 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile | 93 | 200-202 |
Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxy-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine via Condensation with a β-Ketoester
This protocol describes the synthesis of a 7-hydroxypyrazolo[1,5-a]pyrimidine derivative through the condensation of this compound with ethyl acetoacetate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.59 g, 10 mmol) in glacial acetic acid (20 mL).
-
Add ethyl acetoacetate (1.30 g, 10 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL).
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 7-Hydroxy-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine.
-
Dry the product under vacuum.
Expected Outcome:
The expected product is a crystalline solid. The yield and melting point should be determined and compared with literature values if available. Characterization should be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Three-Component Synthesis of 7-Amino-5-aryl-6-cyanopyrazolo[1,5-a]pyrimidines
This protocol outlines a one-pot synthesis of a 7-aminopyrazolo[1,5-a]pyrimidine derivative via a three-component reaction.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Piperidine (catalyst)
Procedure:
-
To a solution of this compound (1.59 g, 10 mmol) in ethanol (30 mL), add the aromatic aldehyde (10 mmol) and malononitrile (0.66 g, 10 mmol).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate from the solution. If not, the solvent volume can be reduced under vacuum to induce precipitation.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the product from an appropriate solvent (e.g., ethanol or DMF) to obtain the pure 7-amino-5-aryl-6-cyanopyrazolo[1,5-a]pyrimidine.
-
Dry the purified product.
Visualization of Biological Relevance
Pyrazolo[1,5-a]pyrimidines have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][3] For instance, derivatives of this scaffold have been developed as selective inhibitors of Phosphoinositide 3-kinase δ (PI3Kδ), a key enzyme in the PI3K/Akt signaling pathway.[5][6][7]
Below is a diagram illustrating the general workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers. The diagram below illustrates this pathway and the point of inhibition by pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors.
Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrazolo[1,5-a]pyrimidine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: 3-Amino-5-phenylpyrazole in Medicinal Chemistry for Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-amino-5-phenylpyrazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the design and synthesis of a wide array of bioactive molecules.[1] Its inherent structural features, including a reactive amine group and a modifiable phenyl ring, allow for extensive derivatization to optimize pharmacokinetic and pharmacodynamic properties.[1] This scaffold has been successfully employed in the development of potent inhibitors for various biological targets, leading to the discovery of promising drug candidates for a range of diseases, most notably cancer and inflammatory disorders.[2][3]
Derivatives of this compound have demonstrated significant efficacy as anticancer agents by targeting crucial cellular processes. One of the key mechanisms of action is the inhibition of tubulin polymerization, a critical process for cell division, which leads to cell cycle arrest and apoptosis.[4][5] Additionally, this scaffold has been instrumental in the development of various kinase inhibitors, which modulate signaling pathways often dysregulated in cancer.[6][7] Beyond oncology, this compound derivatives have also shown potent anti-inflammatory and analgesic properties, primarily through the inhibition of enzymes like cyclooxygenase (COX).[3][8]
These application notes provide a comprehensive overview of the utility of the this compound scaffold in drug design, presenting key quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant signaling pathways and workflows.
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines.
Table 1: Anticancer Activity of this compound Derivatives (Tubulin Polymerization Inhibitors)
| Compound ID | Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| 5b | MCF-7 | Breast Cancer | 38.37 | [4][5] |
| 4k | PC-3 | Prostate Cancer | 15 | [9] |
| 5a | PC-3 | Prostate Cancer | 6 | [9] |
| 15a | HeLa | Cervical Cancer | 400 | [10] |
| 15b | HeLa | Cervical Cancer | 1800 | [10] |
| 15e | HeLa | Cervical Cancer | 1200 | [10] |
Table 2: Anticancer Activity of Pyrazole-based Kinase Inhibitors
| Compound ID | Target Kinase | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 43d (CDK16 Inhibitor) | CDK16 | - | - | EC₅₀ = 0.033 | [7] |
| 6 (Multi-kinase Inhibitor) | AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ | - | - | Activity at 100 µM | [11] |
| 4 (Src Kinase Inhibitor) | Src | - | - | 24.7 | [12] |
| 6 (Src Kinase Inhibitor) | Src | - | - | 21.7 | [12] |
Table 3: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound ID | Assay | Model | Activity | Reference |
| FR140423 | COX-2 Inhibition | Recombinant Human Enzyme | 150-fold selective for COX-2 over COX-1 | [3] |
| N7 | Cotton Granuloma | Rat | 1.13 (relative activity to celecoxib) | [8] |
| N5 | Cotton Granuloma | Rat | 1.17 (relative activity to celecoxib) | [8] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol outlines a general method for the synthesis of N-acylated this compound derivatives, a common class of compounds with biological activity.
Materials:
-
Substituted benzoylacetonitrile
-
Hydrazine hydrate
-
Appropriate acid chloride or anhydride
-
Pyridine or other suitable base
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the this compound Core:
-
To a solution of a substituted benzoylacetonitrile (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from ethanol or by silica gel column chromatography to yield the this compound core.[4]
-
-
N-Acylation of the this compound Core:
-
Dissolve the synthesized this compound (1 equivalent) in pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add the desired acid chloride or anhydride (1.1 equivalents) dropwise to the solution.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the final N-acylated derivative.[13]
-
-
Characterization:
-
Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Determine the purity of the final compound by HPLC analysis.
-
Protocol 2: In Vitro Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[2]
Materials:
-
Human cancer cell lines (e.g., MCF-7, PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microplates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the test compound.
-
Include a vehicle control (medium with the same final concentration of DMSO, typically ≤ 0.5%) and an untreated control.[14]
-
Incubate the plates for 48-72 hours.[2]
-
-
MTT Addition and Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting cell viability against compound concentration.[4]
-
Protocol 3: Tubulin Polymerization Assay
This assay assesses the ability of a compound to inhibit the polymerization of tubulin in vitro.[9]
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)
-
Test compound
-
Positive control (e.g., colchicine for inhibition, paclitaxel for stabilization)
-
96-well microplate, preferably black-walled for fluorescence assays
-
Fluorometer or spectrophotometer capable of reading at 340 nm or with appropriate fluorescence filters
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).
-
Reconstitute the tubulin and other kit components according to the manufacturer's instructions. Keep all reagents on ice.
-
-
Assay Setup:
-
In a 96-well plate, add the polymerization buffer.
-
Add the test compound at various concentrations. Include a vehicle control and positive controls.
-
Pre-incubate the plate at 37°C for a few minutes.
-
-
Initiation and Measurement:
-
Initiate the polymerization reaction by adding the tubulin and GTP solution to each well.
-
Immediately begin monitoring the change in absorbance or fluorescence over time at 37°C. Readings are typically taken every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance or fluorescence intensity against time for each concentration.
-
The rate of tubulin polymerization is determined from the initial linear portion of the curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value for tubulin polymerization inhibition.[9]
-
Protocol 4: Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer
-
Test compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Luminometer or appropriate plate reader
Procedure:
-
Assay Setup:
-
In a suitable microplate, add the kinase assay buffer.
-
Add the test compound at various concentrations. Include a vehicle control and a positive control inhibitor.
-
Add the recombinant kinase and the specific substrate to each well.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding ATP to each well. The final concentration of ATP should be close to the Km value for the specific kinase.
-
-
Incubation and Detection:
-
Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified period (e.g., 30-60 minutes).
-
Stop the reaction and detect the amount of ADP produced (or ATP remaining) using a suitable detection reagent according to the manufacturer's protocol. For example, in the ADP-Glo™ assay, the luminescence signal is proportional to the amount of ADP generated, which reflects the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.[12]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of Tubulin Polymerization by this compound Derivatives.
Caption: Mechanism of Kinase Inhibition by this compound Derivatives.
Caption: Drug Discovery Workflow for this compound Derivatives.
References
- 1. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design and synthesis of novel this compound derivatives as tubulin polymerization inhibitors targeting the colchicine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound 98 1572-10-7 [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Diazotization of 3-Amino-5-phenylpyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the diazotization of 3-Amino-5-phenylpyrazole, a critical process for the synthesis of various heterocyclic compounds with potential applications in drug discovery and development. The resulting diazonium salt is a versatile intermediate for the introduction of various functional groups onto the pyrazole ring.
Introduction
Diazotization is a chemical reaction in which a primary aromatic amine reacts with nitrous acid to form a diazonium salt.[1] This process is of significant importance in organic synthesis, particularly in the preparation of azo dyes and as a gateway to a wide array of functional group transformations. The diazotization of this compound yields a reactive diazonium salt that can be utilized in subsequent coupling reactions to generate a diverse library of pyrazole-containing molecules for biological screening. Due to the inherent instability of diazonium salts, these reactions are typically carried out at low temperatures.[2]
Experimental Protocols
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled Water
-
Ice
-
Urea or Sulfamic Acid (for quenching excess nitrous acid)
-
Magnetic Stirrer and Stir Bar
-
Beaker or Round-bottom flask
-
Dropping funnel
-
Thermometer
-
Ice bath
Procedure:
-
Preparation of the Amine Solution: In a beaker or round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a solution of concentrated hydrochloric acid and distilled water. The mixture should be stirred until the amine is completely dissolved.
-
Cooling: Place the reaction vessel in an ice bath and cool the solution to 0-5 °C. It is crucial to maintain this low temperature throughout the reaction to ensure the stability of the diazonium salt.[3]
-
Preparation of the Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the cooled amine solution using a dropping funnel. The addition should be controlled to maintain the reaction temperature between 0-5 °C. The molar ratio of sodium nitrite to the aminopyrazole should be approximately 2:1 to 5:1.[3]
-
Reaction Monitoring: Continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes after the addition of the nitrite solution is complete. The completion of the reaction can be monitored by testing for the presence of nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
Quenching: Once the diazotization is complete, any excess nitrous acid can be quenched by the careful addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative.
-
Use of the Diazonium Salt Solution: The resulting solution of the 5-phenyl-1H-pyrazol-3-diazonium salt is typically used immediately in subsequent reactions, such as azo coupling, without isolation.
Safety Precautions:
-
Diazonium salts can be explosive when isolated in a dry state. Therefore, it is highly recommended to use the diazonium salt solution directly for the next synthetic step without attempting to isolate the solid.
-
The reaction should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Nitrous acid and its fumes are toxic. Avoid inhalation.
Data Presentation
The following table summarizes typical quantitative data for the diazotization of a 3-aminopyrazole derivative, providing a reference for expected outcomes.
| Parameter | Value | Reference |
| Starting Material | 3-Amino-pyrazoline | A patent describing a similar diazotization of a 3-amino-pyrazoline.[3] |
| Molar Ratio (Nitrite:Amine) | 2:1 to 5:1 | A patent describing a similar diazotization of a 3-amino-pyrazoline.[3] |
| Reaction Temperature | 0-5 °C | A patent describing a similar diazotization of a 3-amino-pyrazoline.[3] |
| Solvent | Aqueous HCl | A patent describing a similar diazotization of a 3-amino-pyrazoline.[3] |
| Typical Yield | 93-95% (in solution) | A patent describing a similar diazotization of a 3-amino-pyrazoline.[3] |
| Characterization of Product | - | The diazonium salt is typically not isolated and is used in situ for subsequent reactions. Its formation can be confirmed by the successful synthesis of the downstream product (e.g., an azo dye). |
Visualizations
Experimental Workflow for Diazotization
Caption: Experimental workflow for the diazotization of this compound.
Signaling Pathway Analogy: The Diazotization Reaction Cascade
Caption: Simplified reaction pathway for the formation of the diazonium salt.
References
Application Notes and Protocols for 3-Amino-5-phenylpyrazole as a Precursor for Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion is a significant global challenge, causing degradation of metallic materials and leading to substantial economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Among the various classes of organic compounds, heterocyclic molecules containing nitrogen, sulfur, and oxygen atoms have demonstrated exceptional performance as corrosion inhibitors. Pyrazole derivatives, in particular, have garnered considerable attention due to their excellent inhibition efficiencies in various corrosive media.[1]
3-Amino-5-phenylpyrazole is a versatile precursor for the synthesis of a wide range of pyrazole-based compounds. Its reactive amino group allows for facile derivatization, leading to the creation of molecules with enhanced adsorption capabilities on metal surfaces. These derivatives can form a protective film that acts as a barrier to corrosive agents, thereby inhibiting the corrosion process. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of corrosion inhibitors derived from this compound.
Mechanism of Action
The primary mechanism by which pyrazole derivatives inhibit corrosion is through adsorption onto the metal surface. This adsorption can be either physisorption, chemisorption, or a combination of both. The lone pair of electrons on the nitrogen atoms and the π-electrons of the pyrazole ring facilitate the coordination with the vacant d-orbitals of the metal, leading to the formation of a stable, protective layer. This layer effectively blocks the active sites for corrosion, slowing down both the anodic and cathodic reactions of the corrosion process. Many pyrazole derivatives act as mixed-type inhibitors.
Application Notes
Synthesis of Schiff Base Corrosion Inhibitors:
Schiff bases are a prominent class of corrosion inhibitors that can be readily synthesized from this compound. The condensation reaction of the amino group of this compound with various aldehydes (e.g., salicylaldehyde, vanillin, cinnamaldehyde) yields Schiff bases with extended conjugation and additional heteroatoms, which can enhance their adsorption and inhibition efficiency. The general synthetic scheme is illustrated below.
Corrosion Inhibition Performance:
Derivatives of this compound have shown high inhibition efficiencies for various metals and alloys, particularly for mild steel in acidic media. The inhibition efficiency is dependent on the concentration of the inhibitor, the nature of the corrosive environment, and the molecular structure of the inhibitor. Substituents on the phenyl ring and the pyrazole nucleus can significantly influence the electronic properties and, consequently, the inhibition performance of the molecule.
Data Presentation
The following table summarizes the corrosion inhibition efficiency of various pyrazole derivatives, highlighting the potential of this class of compounds.
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 5-amino-1,3-diphenylpyrazole | Mild Steel | 1 M HCl | 0.5 mM | 94.7 | |
| 5-hydroxy-1,3-diphenylpyrazole | Mild Steel | 1 M HCl | 0.5 mM | 86.4 | |
| (E)-N'-(thiophen-2-ylmethylene)-N,N-bis(2-((E)-(thiophen-2-ylmethylene)amino)ethyl)propane-1,3-diamine | Mild Steel | 1 M HCl | 5 x 10⁻⁴ M | 93.21 | |
| 3-((4-hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one | Mild Steel | 1.0 M HCl | 5 mM | 92 | [2] |
| 3-((4-(dimethylamino)benzylidene)amino)-2-methylquinazolin-4(3H)-one | Mild Steel | 1.0 M HCl | 5 mM | 96 | [2] |
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Inhibitor from this compound
This protocol describes the synthesis of a Schiff base by reacting this compound with salicylaldehyde.
Materials:
-
This compound
-
Salicylaldehyde
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of this compound in 50 mL of ethanol.
-
Add 10 mmol of salicylaldehyde to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated solid product is collected by filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Dry the purified product in a vacuum oven.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.
Protocol 2: Evaluation of Corrosion Inhibition Efficiency
This protocol outlines the procedure for evaluating the corrosion inhibition efficiency of the synthesized Schiff base using the weight loss method.
Materials:
-
Mild steel coupons of known dimensions and composition
-
Corrosive medium (e.g., 1 M HCl)
-
Synthesized Schiff base inhibitor
-
Analytical balance
-
Water bath or thermostat
-
Abrasive papers of different grades
-
Acetone
-
Distilled water
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with a series of abrasive papers (e.g., 200, 400, 600, 800, and 1200 grit) to achieve a smooth surface.[1] Degrease the coupons with acetone, wash with distilled water, and dry them thoroughly.[1]
-
Weigh the prepared coupons accurately using an analytical balance.
-
Inhibitor Solution Preparation: Prepare solutions of the corrosive medium (1 M HCl) containing different concentrations of the synthesized Schiff base inhibitor (e.g., 50, 100, 200, 500 ppm). Also, prepare a blank solution of the corrosive medium without the inhibitor.
-
Immersion Test: Immerse the pre-weighed coupons in the blank and inhibitor-containing solutions for a specified period (e.g., 24 hours) at a constant temperature (e.g., 25 °C) in a water bath.
-
Coupon Cleaning: After the immersion period, carefully remove the coupons from the solutions. Wash them with distilled water, scrub with a soft brush to remove corrosion products, rinse with acetone, and dry.
-
Final Weighing: Weigh the cleaned and dried coupons accurately.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
Calculate the weight loss (ΔW) for each coupon: ΔW = Initial Weight - Final Weight.
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR = (87.6 × ΔW) / (A × T × D) where ΔW is the weight loss in mg, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
Protocol 3: Electrochemical Evaluation of Corrosion Inhibitors
Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide faster and more detailed information about the corrosion inhibition mechanism.[3][4]
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: mild steel coupon; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum wire)
Procedure:
-
Electrode Preparation: Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface as described in Protocol 2.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the corrosive solution (with and without the inhibitor).
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady state is reached.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
Analyze the Nyquist and Bode plots to determine the charge transfer resistance (Rct).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100 where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
-
Potentiodynamic Polarization:
-
Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Plot the logarithmic current density versus potential (Tafel plot).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel slopes.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and evaluation of a Schiff base corrosion inhibitor.
Caption: Mechanism of corrosion inhibition by adsorption of pyrazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Experimental and theoretical studies of Schiff bases as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Electrochemical Approach for Evaluation of Corrosion Inhibitors in Neutral Aqueous Solutions | Semantic Scholar [semanticscholar.org]
- 4. Evaluation of corrosion inhibitors [corrosion-doctors.org]
Application Notes and Protocols for the Synthesis of Novel Dyes Using 3-Amino-5-phenylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-phenylpyrazole is a versatile heterocyclic amine that serves as a valuable precursor in the synthesis of a wide array of novel dyes, particularly azo dyes. These dyes are of significant interest due to their vibrant colors, good fastness properties, and potential applications in various fields, including textiles, paints, and as chromogenic reagents.[1][2][3] The pyrazole moiety, a five-membered heterocyclic ring with two adjacent nitrogen atoms, contributes to the tinctorial strength and stability of the resulting dyes. This document provides detailed protocols for the synthesis of novel dyes derived from this compound, along with characterization data and a visual representation of the synthetic workflow.
General Synthetic Approach: Azo Coupling
The most common method for synthesizing dyes from this compound involves a diazotization reaction followed by an azo coupling reaction. In this two-step process, the primary aromatic amine group of this compound is converted into a diazonium salt, which then acts as an electrophile and reacts with a suitable coupling component (e.g., phenols, naphthols, or other aromatic amines) to form the azo dye.
Experimental Protocols
Protocol 1: Diazotization of this compound
This protocol outlines the formation of the diazonium salt of this compound, a critical intermediate in the synthesis of azo dyes.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice Bath
Procedure:
-
Dissolve a specific molar equivalent of this compound in a minimal amount of concentrated hydrochloric acid or sulfuric acid, diluted with water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite in cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold solution of this compound while maintaining the temperature between 0-5 °C.
-
Continue stirring the mixture for an additional 15-30 minutes at the same temperature to ensure complete formation of the diazonium salt. The resulting diazonium salt solution is typically used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with a Phenolic Component (e.g., 2-Naphthol)
This protocol describes the coupling of the this compound diazonium salt with 2-naphthol to produce a novel azo dye.
Materials:
-
Diazonium salt solution from Protocol 1
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice Bath
Procedure:
-
Dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool the 2-naphthol solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with vigorous stirring.
-
Maintain the temperature of the reaction mixture at 0-5 °C and the pH at an alkaline level (pH 9-10) by adding a cold dilute solution of sodium hydroxide as needed.
-
Continue stirring the mixture for 1-2 hours at 0-5 °C. The colored dye will precipitate out of the solution.
-
Filter the precipitated dye using vacuum filtration.
-
Wash the solid dye with cold distilled water to remove any unreacted starting materials and salts.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Characterization and Data Presentation
The synthesized dyes are typically characterized by various spectroscopic and analytical techniques to confirm their structure and purity.
Table 1: Spectroscopic Data of Representative Dyes Derived from Aminopyrazoles
| Dye Structure (General) | Coupling Component | λmax (nm) | Molar Extinction Coefficient (ε) | Reference |
| Phenylpyrazole-azo-N,N-diethylaniline | N,N-diethylaniline | 450-500 | Not specified | [4] |
| Phenylpyrazole-azo-2-naphthol | 2-Naphthol | 480-520 | Not specified | [4] |
| Thiazolylazo-phenylaminopyrazolone | 1-Phenyl-3-aminopyrazol-5-one | 400-450 | Not specified | [2][5] |
| Phenylazo-aminomethylpyrazole | 3-Amino-5-methylpyrazole | 350-400 | Not specified | [3][6] |
Note: The exact λmax and molar extinction coefficient values will vary depending on the specific substituents on the pyrazole and the coupling component, as well as the solvent used for measurement.
Synthetic Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of novel dyes using this compound.
Caption: General workflow for the synthesis of novel azo dyes.
Signaling Pathway and Logical Relationship Diagram
The logical progression from starting materials to the final product and its characterization can be visualized as follows:
References
Application Notes and Protocols for the Purity Assessment of 3-Amino-5-phenylpyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for determining the purity of 3-Amino-5-phenylpyrazole (CAS No: 1572-10-7), a key intermediate in pharmaceutical synthesis.[1][2] The following protocols are designed to be readily implemented in a laboratory setting for quality control and research purposes.
Compound Information
-
IUPAC Name: 5-phenyl-1H-pyrazol-3-amine[3]
-
Molecular Formula: C₉H₉N₃[3]
-
Molecular Weight: 159.19 g/mol [1]
-
Appearance: White to dark cream or pale brown crystalline powder[4]
-
Melting Point: 123-130 °C[4]
Analytical Techniques for Purity Assessment
A multi-faceted approach employing chromatographic and spectroscopic techniques is recommended for a thorough purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a primary method for quantifying the purity of this compound and detecting any related impurities. A validated RP-HPLC method is crucial for ensuring the quality of the compound.[5]
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: 0.1% Trifluoroacetic Acid (TFA) in Water : Methanol (20:80, v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (or controlled at 25 °C) |
| UV Detection | 206 nm[5] |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
Experimental Protocol: HPLC Purity Determination
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent to obtain a concentration of 100 µg/mL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 100 mL of diluent.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard. The purity is typically reported as an area percentage.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities. Commercial suppliers often use gas chromatography to assess purity.[4]
Table 2: GC-MS Method Parameters
| Parameter | Value |
| GC Column | Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Split |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Experimental Protocol: GC-MS Impurity Profiling
-
Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC-MS Analysis: Inject the sample into the GC-MS system.
-
Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum.[3] Analyze other peaks for potential impurities by comparing their mass spectra with library data (e.g., NIST). The purity can be estimated based on the relative peak areas.
Spectroscopic Techniques
Spectroscopic methods are essential for confirming the identity and structural integrity of this compound.
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The presence of unexpected signals may indicate impurities. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[6]
2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum can be compared to a reference standard to confirm identity.[3]
Table 3: Spectroscopic Data for this compound
| Technique | Key Data / Observations |
| ¹H NMR (DMSO-d₆) | Signals corresponding to aromatic protons, pyrazole ring protons, and amine protons.[7] |
| ¹³C NMR (DMSO-d₆) | Signals corresponding to the carbon atoms of the phenyl and pyrazole rings.[6] |
| FTIR (KBr or ATR) | Characteristic peaks for N-H (amine), C-H (aromatic), C=N, and C=C stretching vibrations.[3] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 159, and characteristic fragmentation pattern.[3] |
Experimental Protocol: Spectroscopic Identity Confirmation
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.
-
FTIR: Prepare a KBr pellet or use an ATR accessory for direct analysis of the solid sample.
-
-
Data Acquisition: Acquire the spectra using the appropriate instrument parameters.
-
Data Interpretation: Compare the acquired spectra with reference spectra or published data to confirm the identity of the compound.
Summary of Purity Assessment
The following table summarizes the typical purity specifications and the analytical techniques used for their determination.
Table 4: Summary of Analytical Techniques and Typical Purity Data
| Analytical Technique | Parameter Measured | Typical Specification |
| HPLC | Purity (Area %) | ≥ 98.0%[1] |
| GC | Purity (Area %) | ≥ 97.5%[4] |
| Non-aqueous Titration | Assay | 97.5 - 102.5%[4] |
| Melting Point | Melting Range | 123-130 °C[4] |
| NMR Spectroscopy | Structural Integrity | Conforms to structure[8] |
| IR Spectroscopy | Identity | Conforms to reference spectrum[8] |
By employing these analytical techniques and protocols, researchers, scientists, and drug development professionals can confidently assess the purity and identity of this compound, ensuring its suitability for downstream applications.
References
- 1. This compound 98 1572-10-7 [sigmaaldrich.com]
- 2. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]
- 3. This compound | C9H9N3 | CID 136655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Amino-5-phenyl-1H-pyrazole, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. ijcpa.in [ijcpa.in]
- 6. spectrabase.com [spectrabase.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. echemi.com [echemi.com]
The Versatility of 3-Amino-5-phenylpyrazole in Kinase Inhibitor Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3-amino-5-phenylpyrazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of potent and selective kinase inhibitors. Its inherent ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal starting point for drug discovery programs targeting various kinases implicated in diseases such as cancer and neurodegenerative disorders. This document provides detailed application notes and protocols for the utilization of this compound in the development of novel kinase inhibitors, supported by quantitative data, experimental methodologies, and visual diagrams of relevant pathways and workflows.
Core Applications in Kinase Inhibitor Development
Derivatives of this compound have demonstrated significant inhibitory activity against several important kinase families:
-
Cyclin-Dependent Kinases (CDKs): This scaffold has been successfully employed to develop inhibitors of CDKs, which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers.[1][2][3] Notably, derivatives have shown high cellular potency for CDK16, leading to a G2/M phase cell cycle arrest.[2]
-
c-Jun N-terminal Kinases (JNKs): Aminopyrazole-based inhibitors have been designed to be highly potent and selective for JNK3, a kinase primarily expressed in the brain and implicated in neurodegenerative diseases.[4][5][6][7][8] These inhibitors have demonstrated subnanomolar to low nanomolar binding affinities for JNK3.[4]
-
Aurora Kinases: The this compound core is also found in inhibitors of Aurora kinases, which are essential for mitotic progression.[9][10] Overexpression of Aurora kinases is common in various cancers, making them attractive therapeutic targets.[9][10]
-
Other Kinases: The versatility of this scaffold has led to the development of inhibitors for other kinases as well, including spleen tyrosine kinase (Syk), Receptor-Interacting Protein Kinase 3 (RIPK3), and Extracellular signal-regulated kinase (ERK).[11][12]
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the quantitative data for representative kinase inhibitors synthesized using a this compound or a similar aminopyrazole core.
| Compound ID | Target Kinase | IC50 / EC50 (nM) | Cell Line | Reference |
| 43d | CDK16 | 33 (EC50) | - | [2] |
| SR-3576 | JNK3 | 7 (IC50) | - | [5][6] |
| SR-3737 | JNK3 | 12 (IC50) | - | [5][6] |
| SR-3737 | p38 | 3 (IC50) | - | [5][6] |
| Compound 10 | c-Src | 60,400 (IC50) | - | [13] |
| Compound 10 | Btk | 90,500 (IC50) | - | [13] |
| Compound 10 | Lck | 110,000 (IC50) | - | [13] |
| Compound 24 | CDK1 | 2,380 (IC50) | - | [10] |
| Compound 25 | CDK1 | 1,520 (IC50) | - | [10] |
| Compound 5b | - | 38.37 (IC50) | MCF-7 | [14] |
| 8a | JNK3 | 227 (IC50) | - | [8] |
| 1b | Haspin | 57 (IC50) | - | [15] |
| 1c | Haspin | 66 (IC50) | - | [15] |
| 2c | Haspin | 62 (IC50) | - | [15] |
| 8a | BMPR2 | 506 (IC50) | - | [16] |
| Compound ID | Antiproliferative Activity (IC50 in µM) | Cell Line | Reference |
| Compound 10 | 25.5 | SK-OV-3 | [13] |
| Compound 11 | 34.3 | SK-OV-3 | [13] |
| Compound 24 | 0.05 | HepG2 | [10] |
| Compound 24 | 0.065 | Huh7 | [10] |
| Compound 24 | 1.93 | SNU-475 | [10] |
| Compound 24 | 1.68 | HCT116 | [10] |
| Compound 24 | 1.85 | UO-31 | [10] |
| Compound 25 | 0.028 | HepG2 | [10] |
| Compound 25 | 1.83 | Huh7 | [10] |
| Compound 25 | 1.70 | SNU-475 | [10] |
| Compound 25 | 0.035 | HCT116 | [10] |
| Compound 25 | 2.24 | UO-31 | [10] |
| Compound 6 | 21.9 - 28.6 | PC-3 | [12] |
| Compound 6 | 3.90 - 35.5 | MCF-7 | [12] |
| Compound 7 | 21.9 - 28.6 | PC-3 | [12] |
| Compound 7 | 3.90 - 35.5 | MCF-7 | [12] |
| Compound 10a | 21.9 - 28.6 | PC-3 | [12] |
| Compound 10a | 3.90 - 35.5 | MCF-7 | [12] |
| Compound 10c | 21.9 - 28.6 | PC-3 | [12] |
| Compound 10c | 3.90 - 35.5 | MCF-7 | [12] |
| Compound 10d | 21.9 - 28.6 | PC-3 | [12] |
| Compound 10d | 3.90 - 35.5 | MCF-7 | [12] |
Experimental Protocols
The following protocols outline the general synthetic procedures for preparing kinase inhibitors based on the this compound scaffold.
Protocol 1: General Synthesis of N-(1H-Pyrazol-3-yl)pyrimidin-4-amine Derivatives
This protocol describes a common two-step synthesis for creating a library of kinase inhibitors.
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol or DMF, add a substituted 2,4-dichloropyrimidine (1.0-1.2 eq) and a base like triethylamine (TEA) or potassium carbonate (2.0-3.0 eq).[13][16][17]
-
Heat the reaction mixture at 50-80 °C for 24-72 hours.[17] Alternatively, microwave irradiation at 80-120 °C for 3-8 hours can be employed to accelerate the reaction.[17]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate.
Step 2: Second Nucleophilic Aromatic Substitution
-
To the purified intermediate from Step 1 (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or tert-butanol), add the desired amine or aniline derivative (1.1-1.5 eq) and a base such as TEA.[17]
-
The reaction can be heated conventionally at 60-100 °C for 18-120 hours or subjected to microwave irradiation at 90-120 °C for 3-8 hours.[17]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Protocol 2: Kinase Activity Assay (Differential Scanning Fluorimetry - DSF)
DSF is a rapid and sensitive method to screen for compound binding to a target kinase by measuring the change in the protein's melting temperature (ΔTm).[17]
-
Prepare a solution of the target kinase in a suitable buffer.
-
Prepare a solution of a fluorescent dye (e.g., SYPRO Orange) that binds to unfolded proteins.
-
In a 96- or 384-well plate, mix the kinase solution, the dye solution, and the test compound at various concentrations. Include a control with no compound.
-
Seal the plate and place it in a real-time PCR instrument.
-
Gradually increase the temperature of the plate and monitor the fluorescence at each temperature increment.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve.
-
Calculate the ΔTm by subtracting the Tm of the control from the Tm of the compound-treated sample. A positive ΔTm indicates that the compound binds to and stabilizes the kinase.[17]
Protocol 3: Cell-Based Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[9]
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized kinase inhibitors for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.
Visualizations
Signaling Pathway: CDK Regulation of the Cell Cycle
Caption: CDK-mediated cell cycle progression and points of inhibition.
Experimental Workflow: Kinase Inhibitor Synthesis and Screening
Caption: A typical workflow for kinase inhibitor drug discovery.
Logical Relationship: Structure-Activity Relationship (SAR)
References
- 1. labshake.com [labshake.com]
- 2. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Buy 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole [smolecule.com]
- 5. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38* | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and synthesis of novel this compound derivatives as tubulin polymerization inhibitors targeting the colchicine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Developing Antimicrobial Agents from 3-Amino-5-phenylpyrazole Derivatives
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jpsbr.org [jpsbr.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Amino-5-phenylpyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Amino-5-phenylpyrazole. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the compound. In some cases, a combination of these techniques may be necessary for optimal results.
Q2: What are the likely impurities in my crude this compound?
A2: Impurities in crude this compound typically originate from the starting materials, side reactions, or degradation of the product. Common impurities may include unreacted starting materials such as benzoylacetonitrile and hydrazine, as well as side-products formed during the cyclization reaction. The specific impurities will depend on the synthetic route employed.
Q3: How can I remove colored impurities from my product?
A3: Colored impurities can often be removed by recrystallization with the addition of activated charcoal. The charcoal adsorbs the colored compounds, which are then removed by filtration. It is important to use the minimum amount of charcoal necessary, as excessive use can lead to a decrease in the recovery of the desired product.
Q4: My purified this compound is a light yellow oil, but the literature reports it as a solid. What should I do?
A4: While some sources describe this compound as a white to off-white crystalline solid[1], others have reported related aminopyrazoles as oils after distillation[2]. If your product is an oil but is pure by analytical methods (e.g., NMR, LC-MS), it may be due to residual solvent or the presence of a minor impurity that is depressing the melting point. Try drying the sample under high vacuum for an extended period. If it remains an oil, consider purifying it further by a different method, such as column chromatography or recrystallization from a different solvent system.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Troubleshooting Common Recrystallization Issues:
| Problem | Possible Cause | Solution |
| Compound does not dissolve even when heated. | The solvent is not suitable. | Try a more polar solvent or a solvent mixture. For aminopyrazoles, solvents like ethanol, methanol, or mixtures including DMF have been used[3]. |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Ensure the solution is not cooled too rapidly. Scratching the inside of the flask with a glass rod can also initiate crystallization. |
| No crystals form upon cooling. | The solution is not saturated, or the compound is very soluble in the chosen solvent even at low temperatures. | Concentrate the solution by evaporating some of the solvent. Try placing the solution in an ice bath or freezer. Add a seed crystal of the pure compound if available. |
| Low recovery of the purified product. | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent to dissolve the crude product. Cool the solution thoroughly in an ice bath before filtration to maximize crystal formation. Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
Experimental Protocol: Recrystallization
-
Solvent Selection: Based on literature for similar compounds, ethanol is a good starting point for the recrystallization of this compound[3]. Other potential solvents include methanol or mixtures of ethyl acetate and petroleum ether.
-
Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of the chosen solvent in an Erlenmeyer flask. Heat the mixture gently with stirring until the solid dissolves completely.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Troubleshooting Common Column Chromatography Issues:
| Problem | Possible Cause | Solution |
| Compound does not move from the origin. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For aminopyrazoles, a common eluent system is a mixture of petroleum ether and ethyl acetate. |
| Poor separation of compounds (overlapping bands). | The eluent is too polar. The column was not packed properly. The sample band was too wide. | Decrease the polarity of the eluent. Ensure the column is packed uniformly without any air bubbles. Dissolve the sample in a minimal amount of solvent and load it onto the column in a narrow band. |
| Streaking or tailing of the compound band. | The compound is interacting too strongly with the silica gel. The column is overloaded. | Add a small amount of a polar modifier to the eluent, such as triethylamine (1-2%), to deactivate the acidic sites on the silica gel. Ensure you are not loading too much sample onto the column. |
| No compound is recovered from the column. | The compound may have decomposed on the silica gel. The compound is too polar and is stuck on the column. | Test the stability of your compound on a TLC plate coated with silica gel before running a column. If it is unstable, consider using a different stationary phase like alumina. If the compound is too polar, try flushing the column with a very polar solvent like methanol. |
Experimental Protocol: Column Chromatography
-
Stationary Phase and Eluent Selection: Silica gel is a common stationary phase. The eluent system is typically determined by thin-layer chromatography (TLC). A good starting point for this compound is a mixture of petroleum ether and ethyl acetate.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Acid-Base Extraction
This technique separates compounds based on their acidic or basic properties. This compound, being a basic compound due to its amino group, can be protonated with an acid to form a water-soluble salt.
Troubleshooting Common Acid-Base Extraction Issues:
| Problem | Possible Cause | Solution |
| Poor separation of layers (emulsion formation). | Vigorous shaking of the separatory funnel. High concentration of dissolved substances. | Gently invert the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to break the emulsion. Centrifugation can also be effective if the emulsion is persistent. |
| Low recovery after neutralization. | The pH was not adjusted correctly. The compound has some solubility in water even in its neutral form. | Use a pH meter or pH paper to ensure complete neutralization. After neutralization, extract the aqueous layer multiple times with an organic solvent to recover all of the product. |
| The product precipitates during extraction. | The salt of the compound is not very soluble in water. | Add more water to dissolve the precipitated salt. Alternatively, use a different acid or base that forms a more soluble salt. |
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Acidic Wash: Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. Gently invert the funnel several times to allow for the protonation of the amine. This will transfer the this compound into the aqueous layer as its hydrochloride salt.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. The neutral and acidic impurities will remain in the organic layer.
-
Neutralization: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper). The this compound will precipitate out as a solid.
-
Extraction and Isolation: Extract the neutralized aqueous solution multiple times with an organic solvent. Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
References
identifying common impurities in 3-Amino-5-phenylpyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-phenylpyrazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and straightforward synthesis involves the cyclocondensation reaction of benzoylacetonitrile with hydrazine hydrate. This reaction is typically carried out in a suitable solvent, such as ethanol or isopropanol, often under reflux conditions.
Q2: What are the expected yield and purity of this compound from this synthesis?
Yields can vary depending on the specific reaction conditions and purification methods, but they are generally reported in the range of 70-90%. The purity of the final product after recrystallization is typically high, often exceeding 98%.
Q3: How can I confirm the identity and purity of my synthesized this compound?
Standard analytical techniques are used for characterization:
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight.[1]
-
Infrared (IR) Spectroscopy: Shows characteristic functional group absorptions.
-
High-Performance Liquid Chromatography (HPLC): Assesses purity.
Refer to the data summary table below for expected spectral data.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of starting materials. 4. Incorrect workup procedure. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure the reaction is maintained at the appropriate reflux temperature. 3. Use fresh, high-purity benzoylacetonitrile and hydrazine hydrate. 4. Ensure the pH is appropriate during workup to prevent the product from remaining dissolved in the aqueous layer. |
| Presence of a Major Impurity with the Same Mass | Formation of the regioisomer, 5-Amino-3-phenylpyrazole. | This is a common issue in pyrazole synthesis. The regioselectivity can be influenced by reaction conditions. While separation can be challenging, careful column chromatography or fractional crystallization may be effective. |
| Formation of a Higher Molecular Weight Byproduct | Possible formation of a 3,5-diaminopyrazole derivative through side reactions. | This can occur if there are impurities in the starting materials or under harsh reaction conditions. Ensure the stoichiometry of the reactants is correct and avoid excessive heating. |
| Product is an Oil and Does Not Solidify | Presence of residual solvent or impurities. | Try to remove all solvent under high vacuum. If it remains an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Purification by column chromatography may be necessary. |
| Discolored Product (Yellow to Brown) | Presence of colored impurities from the starting materials or side reactions. | Treat a solution of the crude product with activated charcoal before recrystallization. Multiple recrystallizations may be necessary to obtain a white to off-white solid. |
Data Presentation: Summary of Analytical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | Key IR Bands (cm⁻¹) |
| This compound | C₉H₉N₃ | 159.19 | ~5.5 (s, 1H, CH), ~7.2-7.8 (m, 5H, Ar-H), ~4.9 (br s, 2H, NH₂), ~11.8 (br s, 1H, NH) | ~93, ~125, ~127, ~128, ~132, ~148, ~158 | 3400-3200 (N-H), 1630 (C=N), 1550 (N-H bend) |
| 5-Amino-3-phenylpyrazole (Isomer) | C₉H₉N₃ | 159.19 | Spectral data will be different from the desired product. The chemical shift of the pyrazole ring proton and the aromatic protons will vary. | The chemical shifts of the pyrazole ring carbons will be different. | Similar to the desired product, but with potential slight shifts in band positions. |
| Benzoylacetonitrile (Starting Material) | C₉H₇NO | 145.16 | ~4.3 (s, 2H, CH₂), ~7.5-8.0 (m, 5H, Ar-H) | ~30, ~128, ~129, ~134, ~136, ~117 (CN), ~192 (C=O) | 2260 (C≡N), 1680 (C=O) |
| 3,5-Diamino-4-phenylpyrazole (Potential Impurity) | C₉H₁₀N₄ | 174.20 | Aromatic protons and multiple amine proton signals. | Aromatic and pyrazole carbon signals. | Multiple N-H stretching bands. |
Note: NMR and IR data are approximate and can vary based on the solvent and instrument used.
Experimental Protocols
Synthesis of this compound
Materials:
-
Benzoylacetonitrile
-
Hydrazine hydrate
-
Ethanol (or Isopropanol)
-
Glacial Acetic Acid (catalytic amount, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzoylacetonitrile (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 to 1.2 equivalents) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Purification by Column Chromatography
If recrystallization is insufficient to remove impurities, particularly the regioisomeric byproduct, column chromatography can be employed.
Stationary Phase: Silica gel (60-120 mesh) Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%). The optimal solvent system should be determined by TLC analysis.
Visualizations
Synthesis Pathway
References
Technical Support Center: Synthesis of 3-Amino-5-phenylpyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-5-phenylpyrazole for improved yields and purity.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Ensure starting materials, particularly the β-ketonitrile, are pure. - Increase reaction time or temperature, monitoring for decomposition. - For reactions involving hydrazines, consider the use of an acid or base catalyst to promote cyclization.[1] |
| Sub-optimal reaction conditions. | - The choice of solvent can significantly impact the reaction; consider experimenting with different solvents such as ethanol, butanol, or DMF, especially for less reactive substrates.[1] - Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[2] | |
| Degradation of starting materials or product. | - If using hydrazine hydrate, be aware of its potential to decompose, especially at elevated temperatures. - Protect the reaction from air and moisture if reactants or intermediates are sensitive. | |
| Formation of Side Products/Impurities | Incorrect regioselectivity with substituted hydrazines. | - When using a monosubstituted hydrazine, the reaction can yield both 3-amino and 5-amino pyrazole isomers. The outcome is influenced by the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the reaction sites.[2] - Reaction conditions can be tuned to favor one isomer. For example, acidic conditions in toluene might favor the 5-aminopyrazole, while basic conditions in ethanol could favor the 3-aminopyrazole.[2] |
| Incomplete cyclization of the hydrazone intermediate. | - The formation of a stable hydrazone intermediate is a key step.[1] Ensure conditions are suitable for the subsequent intramolecular cyclization. This may involve adjusting the pH or temperature. | |
| Self-condensation of the β-ketonitrile. | - Base-catalyzed self-condensation of the β-ketonitrile can be a competing reaction. Add the base slowly or at a lower temperature to minimize this. | |
| Difficulty in Product Isolation and Purification | Product is an oil or difficult to crystallize. | - Attempt purification by column chromatography using an appropriate solvent system. - Convert the aminopyrazole to a salt (e.g., hydrochloride) which may be more crystalline and easier to handle. |
| Co-elution of impurities during chromatography. | - Optimize the chromatographic conditions (e.g., solvent gradient, stationary phase) for better separation. - Consider recrystallization from a suitable solvent to improve purity. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing this compound?
A1: The most widely used and versatile method is the condensation of a β-ketonitrile (e.g., benzoylacetonitrile) with a hydrazine.[1][2] This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the pyrazole ring.[1]
Q2: How can I control the regioselectivity when using a substituted hydrazine like phenylhydrazine?
A2: Controlling regioselectivity is a critical aspect when using monosubstituted hydrazines. The outcome depends on the relative nucleophilicity of the two nitrogen atoms in the hydrazine and the reaction conditions. Generally, under neutral or acidic conditions, the more nucleophilic nitrogen attacks the most electrophilic site first.[2] It has been demonstrated that microwave-assisted synthesis using acetic acid in toluene can favor the formation of the 5-aminopyrazole isomer, while using sodium ethoxide in ethanol can lead to the 3-aminopyrazole isomer.[2]
Q3: What are the key reaction parameters to optimize for improving the yield?
A3: Several parameters can be optimized:
-
Solvent: The choice of solvent is crucial. Alcohols like ethanol are commonly used, but for less reactive substrates, higher boiling point solvents such as butanol or DMF might be necessary.[1]
-
Catalyst: The cyclization step can be influenced by the presence of an acid or base. Triethylamine is often used as a base.[1]
-
Temperature: The reaction may require heating (refluxing) to proceed to completion.[1] However, excessive heat can lead to degradation.
-
Reaction Time: Monitor the reaction progress using techniques like TLC to determine the optimal reaction time. Prolonged reaction times do not always lead to higher yields and can result in the formation of byproducts.[1]
Q4: Are there alternative synthesis routes to this compound?
A4: Yes, other methods exist, although they are less common. One such method involves the reaction of isothiazoles with anhydrous hydrazine. The reaction time and yield are dependent on the substituents present on the isothiazole ring.[1] Another approach is the reaction of α,β-unsaturated nitriles with hydrazines.[2]
Experimental Protocols
General Protocol for the Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile
This protocol is based on the reaction of 3-oxo-3-phenylpropanenitrile with hydrazine.
Materials:
-
3-Oxo-3-phenylpropanenitrile
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (for neutralization)
Procedure:
-
Dissolve 3-oxo-3-phenylpropanenitrile in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for a specified period, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and neutralize with hydrochloric acid.
-
Collect the precipitated solid product by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent like benzene or dioxane to obtain pure 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile.[3]
Note: This is a general procedure and may require optimization for specific substrates and scales.
Quantitative Data Summary
The following table summarizes yields reported in the literature for the synthesis of various aminopyrazoles under different conditions.
| Starting Material(s) | Reagent(s) | Solvent | Conditions | Product | Yield (%) | Reference |
| 3-Oxo-3-phenylpropanenitrile | Hydrazine | - | - | 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | 92 | [3] |
| 3-(4-Chlorophenyl)-3-oxopropanenitrile | Hydrazine | - | - | 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | 95 | [3] |
| 3-Oxo-3-(2-thienyl)propanenitrile | Hydrazine | - | - | 3-Amino-5-(2-thienyl)-1H-pyrazole-4-carbonitrile | 93 | [3] |
| 3-Methoxyacrylonitrile | Phenylhydrazine | Toluene | Microwave, AcOH | 5-Amino-1-phenylpyrazole | 90 | [2] |
| 3-Methoxyacrylonitrile | Phenylhydrazine | Ethanol | Microwave, EtONa | 3-Amino-1-phenylpyrazole | 85 | [2] |
Visualizations
Synthesis Workflow and Troubleshooting Logic
References
managing side reactions in the synthesis of 3-Amino-5-phenylpyrazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-phenylpyrazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following the common synthetic route from benzoylacetonitrile and hydrazine.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
Low yields can stem from several factors, from reagent quality to reaction conditions. Below is a systematic guide to troubleshooting low product yield.
-
Reagent Quality:
-
Hydrazine: Use of aged or improperly stored hydrazine hydrate can lead to lower yields. It is recommended to use freshly opened or purified hydrazine hydrate.
-
Benzoylacetonitrile: The purity of the starting β-ketonitrile is crucial. Impurities can lead to side reactions. Ensure the benzoylacetonitrile is of high purity.
-
-
Reaction Conditions:
-
Temperature Control: The reaction of benzoylacetonitrile with hydrazine is exothermic. Uncontrolled temperature can promote the formation of side products. It is advisable to control the temperature, especially during the initial addition of hydrazine.
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the duration.
-
Solvent: The choice of solvent can influence the reaction rate and yield. Ethanol or methanol are commonly used. Ensure the solvent is anhydrous if the reaction is sensitive to water.
-
-
Work-up and Purification:
-
Product Isolation: Inefficient extraction or precipitation of the product during work-up can lead to significant loss. Ensure the pH is appropriately adjusted to precipitate the product if necessary.
-
Purification Method: The choice of purification method can impact the final yield. Recrystallization is a common method for purifying this compound. Selecting an appropriate solvent system is key to maximizing recovery.
-
Q2: I am observing significant impurity peaks in my crude product's analytical data (TLC, LC-MS, NMR). What are the likely side products and how can I minimize their formation?
The formation of impurities is a common challenge. The primary side products in this synthesis are typically unreacted starting materials and potentially dimeric byproducts.
-
Incomplete Reaction: The most common "impurity" is unreacted benzoylacetonitrile.
-
Solution: As mentioned previously, ensure a sufficient reaction time and optimal temperature. A slight excess of hydrazine can also be used to drive the reaction to completion, but this may complicate purification.
-
-
Hydrazone Intermediate: The reaction proceeds through a hydrazone intermediate. Incomplete cyclization can leave this intermediate as an impurity.
-
Solution: Ensuring adequate heating and reaction time will promote the cyclization to the pyrazole ring.
-
-
Dimerization/Polymerization: Under certain conditions, side reactions involving the starting materials or intermediates can lead to higher molecular weight byproducts.
-
Solution: Careful control of reactant concentrations and temperature can minimize these side reactions. Slow, controlled addition of hydrazine to the benzoylacetonitrile solution is recommended.
-
Q3: The isolated product is off-color (e.g., yellow or brown) instead of the expected white or pale-yellow crystals. What causes this discoloration and how can I obtain a purer, colorless product?
Discoloration often indicates the presence of minor impurities, which may or may not be structurally significant but are undesirable.
-
Oxidation: Aminopyrazoles can be susceptible to air oxidation, which can lead to colored impurities.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During work-up and storage, minimize exposure to air and light.
-
-
Residual Starting Materials or Side Products: As discussed, colored impurities in the starting materials or colored side products can be carried through to the final product.
-
Solution: Multiple recrystallizations may be necessary to remove these colored impurities. The use of activated charcoal during recrystallization can also be effective in adsorbing colored compounds.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The most widely used and dependable method is the condensation reaction between benzoylacetonitrile and hydrazine hydrate.[1] This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the pyrazole ring.[1]
Q2: What are the typical reaction conditions for the synthesis of this compound from benzoylacetonitrile and hydrazine?
Typically, the reaction is carried out in a protic solvent such as ethanol or methanol. The reaction mixture is often heated to reflux to ensure the completion of the cyclization step. The reaction time can vary from a few hours to overnight.
Q3: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable eluent system (e.g., ethyl acetate/hexane mixture) should be chosen to achieve good separation between the starting material (benzoylacetonitrile), the intermediate (hydrazone), and the final product (this compound). The disappearance of the starting material spot indicates the completion of the initial condensation, and the appearance and intensification of the product spot signify the progress of the cyclization.
Q4: What are the recommended purification techniques for this compound?
Recrystallization is the most common and effective method for purifying the crude product. Suitable solvents for recrystallization include ethanol, methanol, or mixtures of ethanol and water. The choice of solvent will depend on the solubility of the product and impurities. Column chromatography can also be employed for purification, especially for removing closely related impurities.
Experimental Protocols
Synthesis of this compound from Benzoylacetonitrile and Hydrazine Hydrate
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzoylacetonitrile (1 equivalent) in ethanol (5-10 mL per gram of benzoylacetonitrile).
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Isolation and Purification: Collect the precipitated solid by filtration and wash it with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation
Table 1: Effect of Reaction Time on Yield and Purity
| Reaction Time (hours) | Crude Yield (%) | Purity by HPLC (%) |
| 2 | 65 | 88 |
| 4 | 85 | 95 |
| 6 | 92 | 97 |
| 8 | 93 | 97 |
Note: Data is illustrative and may vary based on specific experimental conditions.
Table 2: Solvent Effects on Yield
| Solvent | Yield (%) |
| Ethanol | 92 |
| Methanol | 88 |
| Isopropanol | 85 |
| Water | 75 |
Note: Data is illustrative and assumes optimized reaction times for each solvent.
Visualizations
References
Technical Support Center: 3-Amino-5-phenylpyrazole Stability and Degradation Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the stability and degradation studies of 3-Amino-5-phenylpyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For short-term storage, this compound can be stored at room temperature. However, for long-term stability, it is recommended to store the compound at -20°C.[1] To ensure maximum product recovery, it is advisable to centrifuge the vial before opening the cap.[1]
Q2: What are the common degradation pathways for pyrazole-containing compounds?
A2: Pyrazole derivatives can be susceptible to several degradation pathways, including:
-
Hydrolysis: Particularly for derivatives with functional groups like esters, which can hydrolyze to carboxylic acids and alcohols under acidic or basic conditions.
-
Oxidation: The pyrazole ring itself is relatively stable, but the overall molecule can be degraded by oxidizing agents, potentially forming N-oxides or hydroxylated species.
-
Photodegradation: Exposure to light, especially UV radiation, can lead to photochemical reactions and degradation. The specific pathway depends on the molecule's chromophores.
Q3: How can I identify the potential degradation products of my this compound sample?
A3: A forced degradation study, also known as stress testing, is the most effective method to identify potential degradation products.[2][3][4][5][6] This involves subjecting the compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to accelerate degradation and then analyzing the resulting mixtures using a stability-indicating analytical method, such as HPLC.
Q4: What is a stability-indicating method and why is it important?
A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients. It is crucial for accurately assessing the stability of a drug substance and for ensuring the safety and efficacy of a pharmaceutical product.
Troubleshooting Guides
HPLC Analysis Issues
Problem: I am observing peak tailing for this compound in my HPLC analysis.
Possible Causes and Solutions:
-
Silanol Interactions: As a basic compound, this compound can interact with acidic silanol groups on the surface of silica-based HPLC columns, leading to peak tailing.[7]
-
Solution 1: Use an end-capped column or a column with a polar-embedded phase to minimize silanol interactions.[7]
-
Solution 2: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte. For a basic compound, a lower pH can reduce tailing.[7]
-
Solution 3: Add a competing base, such as triethylamine, to the mobile phase to block the active silanol sites.
-
-
Column Overload: Injecting too much sample can lead to asymmetrical peaks.
-
Solution: Reduce the injection volume or the concentration of the sample.[8]
-
-
Column Contamination or Voids: Accumulation of particulate matter on the column frit or the formation of a void at the column inlet can cause peak distortion.
-
Solution: Use a guard column to protect the analytical column. If a void is suspected, reversing and flushing the column may help. If the problem persists, the column may need to be replaced.[9]
-
Problem: My retention times are shifting between injections.
Possible Causes and Solutions:
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to retention time variability.
-
Solution: Ensure accurate and consistent preparation of the mobile phase. Premixing the mobile phase components can improve reproducibility.
-
-
Column Temperature: Fluctuations in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and uniform temperature.
-
-
System Leaks: A leak in the HPLC system can cause pressure fluctuations and shifting retention times.
-
Solution: Systematically check for leaks at all fittings and connections.
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation of the active substance.[4]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). After the desired time, cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for a specified time. After the desired time, cool the solution and neutralize it with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven for a specified time. Also, expose a solution of the compound to the same temperature.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10] A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions.[11]
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. Calculate the percentage of degradation for the active substance.
Data Presentation
Table 1: Illustrative Forced Degradation Data for a Pyrazole Derivative
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Active | Number of Degradants |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | 15.2% | 2 |
| Base Hydrolysis | 0.1 N NaOH | 8 hours | 60°C | 21.5% | 3 |
| Oxidation | 3% H₂O₂ | 48 hours | Room Temp | 18.7% | 4 |
| Thermal (Solid) | Dry Heat | 72 hours | 80°C | 5.1% | 1 |
| Thermal (Solution) | Heat | 72 hours | 80°C | 8.9% | 2 |
| Photolytic (Solid) | 1.2 million lux hours | - | - | 12.3% | 2 |
| Photolytic (Solution) | 1.2 million lux hours | - | - | 19.8% | 3 |
Visualizations
Caption: Workflow for a Forced Degradation Study.
Caption: Troubleshooting Peak Tailing in HPLC.
References
- 1. soc.chim.it [soc.chim.it]
- 2. agilent.com [agilent.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromtech.com [chromtech.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. q1scientific.com [q1scientific.com]
optimization of reaction conditions for derivatization of 3-Amino-5-phenylpyrazole
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions for the optimization of reaction conditions for the derivatization of 3-Amino-5-phenylpyrazole.
Section 1: Acylation Reactions
Acylation of this compound can be directed to either the exocyclic amino group (N-acylation) or a ring carbon atom (C-acylation), depending on the reaction conditions and the specific pyrazole tautomer present. Controlling regioselectivity is a primary challenge.
Frequently Asked Questions (FAQs) for Acylation
Q1: What are the key challenges in the acylation of aminopyrazoles? A1: The main challenges include controlling regioselectivity (N- vs. C-acylation) and preventing side reactions like O-acylation if tautomeric forms exist.[1][2] The reactivity is highly dependent on the electronic and steric characteristics of the substituents on the pyrazole ring.[3]
Q2: How can I selectively achieve C-acylation over O-acylation in related pyrazole systems? A2: For pyrazolone systems, which can exist in keto-enol tautomeric forms, forming a metal complex (e.g., with calcium hydroxide) before adding the acylating agent is a crucial step to favor C-acylation.[1][2] This strategy prevents the formation of the O-acylated product, which is often the main byproduct if the free pyrazolone is acylated directly.[1]
Troubleshooting Guide for Acylation
| Issue / Question | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired acylated product. | 1. Inactive acylating agent due to hydrolysis. 2. Incomplete dissolution of the starting pyrazole. 3. Reaction temperature is too low or reaction time is too short. | 1. Use anhydrous solvents and protect the reaction from moisture.[1] 2. Ensure the starting material is fully dissolved before adding reagents. Grinding the solid pyrazole can help.[1] 3. Monitor the reaction by TLC and adjust temperature or time as needed. |
| Formation of an unexpected isomer (e.g., O-acylation instead of C-acylation). | For pyrazolones, direct acylation without protecting the enolic hydroxyl group. | Form a calcium complex by adding Ca(OH)₂ and refluxing before the dropwise addition of the acyl chloride. This is critical to prevent O-acylation.[1][2] |
| Multiple products are observed on TLC/LC-MS. | 1. Lack of regioselectivity. 2. Degradation of starting material or product. 3. Presence of impurities in the starting materials. | 1. Re-evaluate the base, solvent, and temperature conditions. Consider using protecting groups if necessary. 2. Run the reaction at a lower temperature and monitor for byproduct formation. 3. Check the purity of starting materials before beginning the reaction. |
Experimental Protocol: Selective C-Acylation of a Pyrazolone (Adapted from a related system)
This protocol is adapted for selective C-acylation and highlights the critical step of metal complex formation to avoid O-acylation.[1][2]
-
Dissolution: Dissolve 3-methyl-1-phenyl-pyrazol-5-one (1 eq) in anhydrous 1,4-dioxane. Ensure the pyrazolone is completely dissolved.
-
Complex Formation: Add calcium hydroxide (2 eq) to the solution. Reflux the mixture for 30 minutes under vigorous stirring to form the calcium complex.
-
Acylation: Cool the mixture to 0°C using an ice bath. Add the desired acyl chloride (1 eq) dropwise.
-
Reaction: After addition, reflux the reaction mixture for 1.5 to 2 hours. Monitor the reaction progress using TLC.
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into 10% aqueous HCl under vigorous stirring to decompose the complex.
-
Isolation: Keep the acidic mixture at room temperature for at least 1.5 hours.[1] Filter the precipitated solid, wash thoroughly with water to remove salts, and dry to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol-acetone) to yield the pure C-acylated pyrazolone.[2]
Workflow for Troubleshooting Acylation Reactions
Caption: Troubleshooting logic for acylation of pyrazole derivatives.
Section 2: N-Alkylation Reactions
N-alkylation of asymmetrically substituted pyrazoles like this compound can result in two different regioisomers (N1 and N2 substitution). The desired isomer is critical for its subsequent biological activity.[4]
Frequently Asked Questions (FAQs) for N-Alkylation
Q1: What factors determine the regioselectivity of N-alkylation on a pyrazole ring? A1: The regiochemical outcome is influenced by several factors, including the choice of base, solvent, the nature of the electrophile (alkylating agent), and reaction temperature.[4] Steric hindrance often plays a significant role, with alkylation typically favoring the less sterically hindered nitrogen atom.[4]
Q2: Which nitrogen (N1 or N2) is typically more nucleophilic in an aminopyrazole? A2: The relative nucleophilicity can be complex and is influenced by tautomerism.[3] In 3(5)-aminopyrazoles, the tautomeric forms can affect which nitrogen atom is more available for reaction. The choice of solvent can influence the tautomeric equilibrium; for instance, dipolar aprotic solvents can help in separating tautomers at low temperatures.[3]
Troubleshooting Guide for N-Alkylation
| Issue / Question | Possible Cause(s) | Suggested Solution(s) |
| Poor regioselectivity (mixture of N1 and N2 isomers). | 1. Reaction conditions are not optimized for selectivity. 2. Steric and electronic effects of the substrate and electrophile are closely balanced. | 1. Systematically vary the base (e.g., K₂CO₃ vs. NaH), solvent (e.g., DMF, DMSO, THF), and temperature.[4] 2. Try a bulkier alkylating agent to increase steric hindrance at one nitrogen, potentially favoring substitution at the other. |
| Reaction is slow or does not go to completion. | 1. Base is not strong enough to deprotonate the pyrazole. 2. Alkylating agent is not reactive enough. 3. Reaction temperature is too low. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH), but be mindful of potential side reactions. 2. Use a more reactive alkylating agent (e.g., iodide instead of bromide). 3. Gradually increase the reaction temperature (e.g., from room temperature to 80°C) while monitoring by TLC.[4] |
| Di-alkylation or other side products are formed. | 1. Excess alkylating agent was used. 2. The exocyclic amino group is also being alkylated. | 1. Use a stoichiometric amount or slight excess (1.0-1.2 eq) of the alkylating agent.[4] 2. Consider protecting the exocyclic amino group with a suitable protecting group (e.g., Boc) before performing the N-alkylation. |
Quantitative Data: N-Alkylation Conditions
The selection of base and solvent is critical for controlling regioselectivity. The following table provides a general guide based on principles for similar substrates.
| Base | Solvent | Typical Temperature | Expected Outcome |
| K₂CO₃ | DMF, Acetone | RT - 80°C | Generally mild conditions, often favors the thermodynamically more stable product.[4] |
| Cs₂CO₃ | DMF, Acetonitrile | RT - 60°C | Often provides higher yields and can alter regioselectivity compared to K₂CO₃. |
| NaH | THF, DMF | 0°C - RT | Strong base, deprotonates the pyrazole completely. Can favor the kinetically controlled product. Requires anhydrous conditions. |
Experimental Protocol: General N-Alkylation
This protocol is a general procedure for the base-mediated N-alkylation of a substituted aminopyrazole.[4]
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., Argon), add the this compound (1.0 eq).
-
Solvent & Base: Add an anhydrous solvent (e.g., DMF) to achieve a concentration of 0.1-0.5 M. Add the selected base (e.g., K₂CO₃, 1.5-2.0 eq) to the stirred solution.
-
Activation: Stir the mixture at room temperature for 15-30 minutes.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.0-1.2 eq) dropwise to the suspension.
-
Reaction: Allow the reaction to stir at the desired temperature (e.g., room temperature to 80°C) for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel to separate the N1 and N2 regioisomers.
Workflow for N-Alkylation
Caption: General experimental workflow for N-alkylation of this compound.
Section 3: Diazotization Reactions
The exocyclic amino group of this compound can be converted into a diazonium salt, which is a versatile intermediate for synthesizing a wide range of derivatives via coupling reactions.
Frequently Asked Questions (FAQs) for Diazotization
Q1: What is the biggest challenge in preparing pyrazole diazonium salts? A1: The primary challenge is the stability of the resulting diazonium salt. These intermediates are often unstable at room temperature and must be prepared at low temperatures (typically -10°C to 5°C) and used immediately in subsequent coupling reactions.[5]
Q2: What reagents are typically used for the diazotization of aminopyrazoles? A2: The reaction is typically carried out using nitrous acid (HNO₂), which is generated in situ from an alkali metal nitrite (like NaNO₂) and a strong mineral acid (like HCl or H₂SO₄). Alternatively, nitrosylsulphuric acid can be used.[5]
Troubleshooting Guide for Diazotization
| Issue / Question | Possible Cause(s) | Suggested Solution(s) |
| The reaction mixture turns dark brown or black, and no product is formed. | 1. The reaction temperature was too high, causing decomposition of the diazonium salt. 2. The addition of nitrite was too fast. | 1. Maintain strict temperature control, keeping the reaction mixture between -10°C and 5°C at all times using an ice-salt or acetone-dry ice bath.[5] 2. Add the sodium nitrite solution very slowly, dropwise, ensuring the temperature does not rise. |
| Low yield in the subsequent coupling reaction. | 1. Incomplete formation of the diazonium salt. 2. The diazonium salt decomposed before the coupling partner was added. | 1. Ensure a slight excess of nitrous acid is used. A molar ratio of nitrous acid to aminopyrazole of at least 2:1 is recommended.[5] 2. Prepare the solution of the coupling partner in advance and add it to the freshly prepared diazonium salt solution immediately. |
Experimental Protocol: Diazotization and Azo Coupling
This protocol describes the formation of a diazonium salt from this compound and its subsequent use in an azo coupling reaction.[5]
-
Dissolution: Dissolve this compound (1 eq) in a mixture of a suitable acid (e.g., hydrochloric acid/water or an acetic/propionic acid mixture) at 0-5°C.
-
Diazotization: Prepare a solution of sodium nitrite (1-1.2 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred pyrazole solution, ensuring the temperature is maintained below 5°C. The reaction is complete when the mixture gives a positive test for excess nitrous acid (e.g., turns starch-iodide paper blue).
-
Coupling: In a separate flask, dissolve the coupling partner (e.g., an activated aromatic compound like phenol or aniline) in an appropriate solvent (e.g., aqueous NaOH for phenols, acidic solution for anilines), also cooled to 0-5°C.
-
Reaction: Add the freshly prepared, cold diazonium salt solution slowly to the solution of the coupling partner with vigorous stirring. Maintain the low temperature and adjust the pH as needed for the specific coupling reaction.
-
Isolation: Stir the reaction mixture at low temperature for 1-2 hours, then allow it to warm to room temperature. The resulting azo dye will often precipitate and can be collected by filtration, washed with cold water, and dried.
Workflow for Diazotization Reaction
Caption: Critical steps and workflow for the diazotization of this compound.
References
Technical Support Center: Scale-Up Synthesis of Substituted Pyrazoles
Welcome to our dedicated technical support center for the scale-up synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the transition from laboratory-scale to large-scale production of pyrazole derivatives. Here, you will find practical troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for pyrazole synthesis suitable for scale-up?
A1: The most prevalent and scalable method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1] The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a widely used example.[1] Other significant methods that can be adapted for scale-up include 1,3-dipolar cycloaddition of diazo compounds with alkynes and various multicomponent reactions.[1][2]
Q2: I am observing a mixture of regioisomers in my scaled-up reaction. What are the common causes and how can I improve regioselectivity?
A2: The formation of regioisomeric mixtures is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1][3] Regioselectivity is influenced by both steric and electronic differences between the two carbonyl groups, as well as the reaction conditions.[1] The reaction pathway can differ under acidic, neutral, or basic conditions, leading to different major regioisomers.[1]
To improve regioselectivity, consider the following:
-
Solvent Choice: The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly enhance regioselectivity in some cases.[1]
-
Catalyst Selection: The type of catalyst (acidic, basic, or Lewis acid) can direct the reaction towards a specific regioisomer.
-
Temperature Control: Reaction temperature can influence the kinetic versus thermodynamic product distribution, thereby affecting the isomeric ratio.
-
Starting Material Design: In some instances, modifying the starting materials to enhance the reactivity difference between the carbonyl groups can improve selectivity.[4]
Q3: My pyrazole product appears to be unstable and is undergoing ring opening. What could be the cause?
A3: Product instability leading to ring opening can be a significant issue. Potential causes include:
-
Presence of Reactive Functional Groups: Highly reactive groups (e.g., azides, nitro groups) on the pyrazole ring can lead to rearrangements and ring-opening cascades, especially when heated or under certain catalytic conditions.[1] Careful temperature control and consideration of alternative, less reactive intermediates are crucial.
-
Strong Basic Conditions: In the presence of a strong base, deprotonation at the C3 position of the pyrazole ring can occur, which may lead to ring opening.[5]
-
Poor Quality Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydrazine derivative can introduce side reactions that compromise the stability of the final product.[1]
Q4: What are the primary safety concerns when scaling up pyrazole synthesis?
A4: Scaling up pyrazole synthesis introduces several critical safety considerations:
-
Use of Hydrazine: Hydrazine and its derivatives are often toxic and potentially explosive.[3][6] Handling requires appropriate personal protective equipment (PPE) and engineering controls in a well-ventilated area.[6]
-
Exothermic Reactions: The condensation reaction to form the pyrazole ring can be highly exothermic.[3][6] As the scale increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.[6]
-
Diazotization Reactions: If the synthesis involves the formation of a diazonium salt, strict temperature control (typically below 5°C) is essential to prevent decomposition, which can lead to a rapid release of nitrogen gas and a dangerous pressure buildup.[6][7]
-
Energetic Materials: Pyrazole derivatives with a high nitrogen-to-carbon ratio may be energetic and potentially explosive.[6][7] A thorough thermal stability analysis (e.g., using Differential Scanning Calorimetry - DSC) of intermediates and the final product is highly recommended before proceeding with large-scale synthesis.[6]
Troubleshooting Guides
Issue 1: Low Yield
| Potential Cause | Troubleshooting Strategy |
| Incomplete Reaction | - Increase reaction time and monitor progress by TLC or LC-MS.[8] - Increase the reaction temperature; consider using microwave-assisted synthesis for faster reaction times and potentially higher yields.[8] - Ensure efficient mixing, as poor agitation in a large reactor can lead to localized concentration gradients.[6] |
| Side Reactions and Byproduct Formation | - Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity towards the desired product.[3] - In the Knorr synthesis, the formation of isomeric pyrazoles is a common side reaction.[1] Refer to the FAQ on improving regioselectivity. |
| Product Loss During Work-up or Purification | - Optimize extraction and recrystallization solvents and procedures to minimize product loss.[3] |
| Poor Quality of Starting Materials | - Ensure the purity of starting materials, as impurities can lead to side reactions and lower yields.[1] |
Issue 2: Impurity Formation
| Potential Cause | Troubleshooting Strategy |
| Formation of Regioisomers | - Screen different solvents and catalysts to improve regioselectivity.[3] - Lowering the reaction temperature may improve selectivity.[3] - Explore alternative synthetic pathways that offer better regiochemical control.[3] |
| Oxidation of the Product | - If the pyrazole derivative, especially those with amino groups, is sensitive to air, work under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Unreacted Starting Materials | - Drive the reaction to completion by increasing reaction time or temperature. |
| Byproducts from Hydrazine | - Use high-purity hydrazine. Discoloration (yellow/red) can sometimes be attributed to hydrazine impurities.[9] |
Issue 3: Difficulty in Purification
| Potential Cause | Troubleshooting Strategy |
| Product and Impurities Have Similar Physical Properties | - If recrystallization is ineffective, consider column chromatography. Note that this may be less practical for very large scales.[6] - Attempt to form a salt (e.g., hydrochloride) of the product, which may have different solubility and crystallinity properties, facilitating purification.[6] |
| Product is an Oil or Does Not Crystallize Easily | - Perform a solvent screen to identify a suitable solvent or solvent system for recrystallization or anti-solvent precipitation.[6] |
| Impurities Co-crystallize with the Product | - Multiple recrystallizations may be necessary. - Consider a different purification technique, such as preparative HPLC for high-purity requirements, although this is often not feasible for large quantities. |
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in a Representative Pyrazole Synthesis
The choice of solvent can have a significant impact on the ratio of regioisomers formed. The following table provides a general trend observed in some pyrazole syntheses. Note that the specific ratios are highly dependent on the substrates used.
| Solvent | Dielectric Constant (ε) | Typical Regioisomeric Ratio (A:B) |
| Dichloromethane | 8.93 | 1 : 1.5 |
| Tetrahydrofuran | 7.52 | 1 : 1.2 |
| Acetonitrile | 37.5 | 2.5 : 1 |
| Ethanol | 24.55 | 3 : 1 |
| 2,2,2-Trifluoroethanol (TFE) | 26.7 | > 20 : 1 |
Experimental Protocols
General Procedure for Knorr Pyrazole Synthesis (Lab Scale)
This protocol describes a general method for the Knorr synthesis of a substituted pyrazole.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq) and a suitable solvent (e.g., ethanol or acetic acid).
-
Addition of Hydrazine: While stirring, add the hydrazine derivative (1.0-1.2 eq) to the solution. If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), a base such as sodium acetate may be added.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes) or by column chromatography on silica gel.[1][3]
Mandatory Visualizations
Caption: Knorr synthesis pathways leading to different regioisomers.
Caption: A logical workflow for troubleshooting low pyrazole yield.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
preventing byproduct formation in aminopyrazole synthesis
Welcome to the Technical Support Center for aminopyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing byproduct formation and optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing aminopyrazoles?
A1: The most prevalent methods for synthesizing 3- and 5-aminopyrazoles involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[1] The two primary classes of starting materials are:
-
β-Ketonitriles : These compounds react with hydrazines, typically forming a hydrazone intermediate that subsequently cyclizes to yield the aminopyrazole.[1][2] This is one of the most common and versatile methods.[1][2]
-
α,β-Unsaturated Nitriles : This is the second major route for synthesizing aminopyrazoles, involving the condensation of these nitriles with hydrazines.[3]
Q2: What is the primary challenge and source of byproducts in aminopyrazole synthesis?
A2: The most significant challenge is the lack of regioselectivity when using monosubstituted hydrazines (e.g., methylhydrazine or phenylhydrazine).[1] The two nitrogen atoms of the hydrazine possess different nucleophilicity, which can lead to two different cyclization pathways, resulting in a mixture of regioisomers: N-substituted 3-aminopyrazoles and 5-aminopyrazoles.[1]
Q3: What are the typical byproducts observed in this synthesis?
A3: Besides the undesired regioisomer, other common byproducts can include:
-
Uncyclized Hydrazone Intermediates : If the cyclization step is incomplete, the stable hydrazone intermediate may be isolated as a byproduct.[1]
-
N-Acetylated Aminopyrazoles : When using acetic acid as a solvent at high temperatures, the desired aminopyrazole product can sometimes react with the solvent, forming an N-acetylated amide byproduct.[1][4][5]
-
Fused Heterocyclic Systems : 5-Aminopyrazoles are versatile and can react further with starting materials or intermediates to form fused systems like pyrazolo[1,5-a]pyrimidines, particularly under harsh reaction conditions or with sterically bulky reactants.[1][4]
Q4: How can I definitively determine the regiochemistry of my final product?
A4: Confirming the specific isomer is crucial. While standard NMR and mass spectrometry are essential first steps, unambiguous structure determination often requires more advanced techniques.[1] 2D NMR techniques such as 1H-15N HMBC are powerful for establishing the connectivity between the pyrazole ring nitrogen and its substituent.[1] In many cases, single-crystal X-ray diffraction is used for definitive structural proof.[1]
Troubleshooting Guide
This guide addresses specific experimental issues related to byproduct formation and offers targeted solutions.
Issue 1: My reaction yields a mixture of 3-aminopyrazole and 5-aminopyrazole regioisomers.
This is the most common problem when using substituted hydrazines. The ratio of these isomers is highly dependent on reaction conditions, which can be tuned to favor one product by exploiting kinetic versus thermodynamic control.[1]
Solution: Modulate Reaction Conditions
-
To selectively synthesize the 5-aminopyrazole isomer (Thermodynamic Control): Use neutral or acidic conditions at elevated temperatures. This allows the initial reaction adducts to equilibrate, leading to the formation of the more stable 5-aminopyrazole product.[1] For example, reacting 3-methoxyacrylonitrile with phenylhydrazine using acetic acid (AcOH) in toluene under microwave activation can yield the 5-aminopyrazole in 90% yield.[3]
-
To selectively synthesize the 3-aminopyrazole isomer (Kinetic Control): Use basic conditions at low temperatures. These conditions favor the irreversible reaction at the most nucleophilic site of the hydrazine, leading to the kinetically controlled 3-aminopyrazole product. For instance, using sodium ethoxide (EtONa) in ethanol (EtOH) can yield the 3-aminopyrazole in 85% yield.[3] Low temperatures, such as -15 °C to -30 °C, are often preferred to minimize byproduct formation.[6]
Caption: Regioselectivity is controlled by reaction conditions.
Issue 2: The reaction is slow or incomplete, leaving uncyclized intermediates.
This can happen if the cyclization step is not favored or if the starting materials are not sufficiently reactive under the chosen conditions.[1]
Solution: Promote Cyclization
-
Increase Temperature : For thermodynamically controlled reactions, increasing the temperature (e.g., refluxing) often facilitates the final cyclization and aromatization steps.[1]
-
Add a Catalyst : For reactions favoring the 5-aminopyrazole isomer, adding a catalytic amount of acid (e.g., 0.1 eq of glacial acetic acid) can promote the reaction.[1]
-
Neutralize the Reaction Mixture : In multi-step syntheses, such as those starting from esters, the basic conditions of the first step can hinder the subsequent cyclization. Neutralizing the reaction mixture with an acid (e.g., H₂SO₄) before adding the hydrazine can optimize the process.[3]
Caption: Workflow for addressing incomplete reactions.
Issue 3: Purification is difficult, and I cannot separate the regioisomers.
Solution: Optimize for Selectivity Before Scaling Up
The most effective strategy is to prevent the formation of the isomeric mixture in the first place by optimizing for high regioselectivity.[1]
-
Run Small-Scale Trials : Before committing to a large-scale reaction, perform small-scale trials to find the optimal solvent, catalyst, and temperature for your specific substrates.[1]
-
Purification Techniques : If a mixture is unavoidable, purify the crude product by recrystallization from a suitable solvent like ethanol or by flash column chromatography.[1] Some aminopyrazoles can also be purified by distillation.[7]
Summary of Reaction Conditions for Regioselectivity
The following table summarizes recommended starting conditions to favor the formation of a specific aminopyrazole isomer.
| Target Product | Control Type | Reagents | Solvent | Base/Acid | Temperature | Typical Yield |
| 5-Aminopyrazole | Thermodynamic | 3-Methoxyacrylonitrile + Phenylhydrazine | Toluene | Acetic Acid (cat.) | Microwave (120-140°C) | ~90%[3] |
| 3-Aminopyrazole | Kinetic | 3-Methoxyacrylonitrile + Phenylhydrazine | Ethanol | Sodium Ethoxide | 0°C to RT | ~85%[3] |
| 5-Aminopyrazole | Thermodynamic | β-Ketonitrile + Phenylhydrazine | Ethanol | None (Neutral) | Reflux | ~70%[3] |
| 3-Aminopyrazole | Kinetic | 2-Chloroacrylonitrile + Methylhydrazine | Ethanol | None | Microwave (100°C) | High Yield[3] |
Key Experimental Protocols
Protocol 1: Selective Synthesis of 5-Aminopyrazoles (Thermodynamic Control)
This protocol is adapted for the synthesis of the thermodynamically more stable 5-aminopyrazole isomer.
-
Reaction Setup : To a solution of the β-ketonitrile or 3-alkoxyacrylonitrile (1.0 eq) in toluene (0.2 M), add the substituted arylhydrazine (1.1 eq).[1]
-
Catalyst Addition : Add glacial acetic acid (0.1 eq) to the mixture.[1]
-
Reaction : Heat the mixture to reflux (approx. 110°C) and monitor the reaction by TLC. Alternatively, perform the reaction in a sealed vessel using a microwave reactor at 120-140°C for 10-30 minutes.[1]
-
Workup : Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.[1]
-
Purification : Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.[1]
Protocol 2: Selective Synthesis of 3-Aminopyrazoles (Kinetic Control)
This protocol is designed to favor the formation of the kinetically controlled 3-aminopyrazole isomer.
-
Base Preparation : In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.2 eq) in anhydrous ethanol (0.5 M). Cool the solution to 0°C in an ice bath.[1]
-
Reactant Addition : To the cold ethoxide solution, slowly add a solution of the 3-alkoxyacrylonitrile (1.0 eq) in anhydrous ethanol.[1]
-
Hydrazine Addition : Add the substituted alkylhydrazine (1.0 eq) dropwise while maintaining the temperature at 0°C.[1]
-
Reaction : Stir the mixture vigorously at 0°C for 2-4 hours, monitoring by TLC.[1]
-
Workup : Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product promptly, as some 3-amino isomers can be less stable than their 5-amino counterparts.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. soc.chim.it [soc.chim.it]
- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 3-Amino-5-phenylpyrazole
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged motif in medicinal chemistry, and 3-amino-5-phenylpyrazole serves as a crucial building block for the synthesis of a wide array of pharmaceutical agents and functional materials. The selection of an appropriate synthetic route is paramount for efficiency, scalability, and cost-effectiveness in research and development. This guide provides a comparative analysis of the most common synthetic pathways to this compound, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be primarily achieved through three main strategies: the condensation of a β-ketonitrile with hydrazine, the ring transformation of an isothiazole, and a multi-step synthesis involving the cyclization of a cyanoethylhydrazine derivative. Each method presents distinct advantages and disadvantages in terms of yield, reaction conditions, and availability of starting materials.
1. Condensation of Benzoylacetonitrile with Hydrazine: This is one of the most direct and widely employed methods. The reaction involves the cyclization of benzoylacetonitrile with hydrazine hydrate. It is often favored for its simplicity and the ready availability of the starting materials. Variations in solvents and reaction temperatures can be used to optimize the yield and purity of the product.
2. Ring Transformation of 3-Amino-5-phenylisothiazole: This method involves the reaction of a substituted isothiazole with anhydrous hydrazine. The reaction proceeds via a ring-opening and subsequent ring-closing mechanism to form the pyrazole ring. The yield and reaction time of this transformation are highly dependent on the nature of the substituents on the isothiazole ring.[1]
3. Multi-step Synthesis from Acrylonitrile: This pathway, while more complex, offers an alternative route using different starting materials. A representative synthesis for the parent 3(5)-aminopyrazole involves the initial formation of β-cyanoethylhydrazine from acrylonitrile and hydrazine hydrate, followed by cyclization and subsequent chemical transformations.[2] While this specific protocol does not yield the phenyl-substituted target, it illustrates a viable synthetic strategy with high yields in its individual steps.[2]
Green Chemistry Approaches: Recent advancements have focused on developing more environmentally benign methods. One-pot, three-component reactions have emerged as a promising green alternative for the synthesis of substituted aminopyrazoles.[3][4] These methods often utilize water or ethanol as solvents, proceed at moderate temperatures, and can offer high yields in short reaction times, minimizing waste and energy consumption.[4] For instance, a catalyst-free, one-pot synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles in water and ethanol has been reported with excellent yields.[3]
Data Presentation: Comparison of Synthetic Routes
| Synthetic Route | Starting Material(s) | Key Reagents & Solvents | Reaction Conditions | Yield (%) | Purity (%) | Reference(s) |
| Condensation | Benzoylacetonitrile | Hydrazine hydrate, Ethanol | Reflux | ~85-95 | >95 | [5] |
| Ring Transformation | 3-Amino-5-phenylisothiazole | Anhydrous hydrazine | High temperature | Dependent on substituents | - | [1] |
| Multi-step (Parent compound) | Acrylonitrile, Hydrazine hydrate | H2SO4, Ethanol, p-toluenesulfonyl chloride, NaOCH(CH3)2 | Multi-step, various temperatures | 93-99 (final step) | - | [2] |
| Green One-Pot (Derivative) | Aromatic aldehyde, Malononitrile, Phenylhydrazine | Water/Ethanol | Room Temperature | 85-93 | - | [3][4] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Benzoylacetonitrile
This protocol is a standard procedure for the condensation reaction.
Materials:
-
Benzoylacetonitrile
-
Hydrazine hydrate (80% solution)
-
Ethanol
Procedure:
-
A solution of benzoylacetonitrile (10 mmol) in ethanol (20 mL) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Hydrazine hydrate (12 mmol) is added dropwise to the solution with stirring.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid is recrystallized from a suitable solvent (e.g., ethanol or ethanol/water mixture) to afford pure this compound.
Protocol 2: Representative Multi-step Synthesis of 3(5)-Aminopyrazole
This detailed protocol from Organic Syntheses describes the preparation of the parent aminopyrazole and serves as a valuable reference for multi-step synthetic strategies.[2]
Step A: β-Cyanoethylhydrazine [2]
-
To a 2-L two-necked flask, add 417 g of 72% aqueous hydrazine hydrate.
-
Gradually add 318 g of acrylonitrile over 2 hours while maintaining the internal temperature at 30–35 °C.
-
Remove water by distillation at 40 mm Hg to yield 490–511 g (96–100%) of β-cyanoethylhydrazine.
Step B: 3-Amino-3-pyrazoline sulfate [2]
-
In a 2-L four-necked flask, place 308 g of 95% sulfuric acid and add 450 mL of absolute ethanol dropwise, maintaining the temperature at 35 °C.
-
Add a solution of 85.1 g of β-cyanoethylhydrazine in 50 mL of absolute ethanol with vigorous stirring. The temperature will rise to 88–90 °C.
-
Maintain this temperature for 3 minutes, then cool to 25 °C over 1 hour and let it stand for 15–20 hours.
-
Collect the crystals by filtration, wash with ethanol and ether, and dry to obtain 177–183 g of the product.
Step C: 3-Imino-1-(p-tolylsulfonyl)pyrazolidine [2]
-
To a 3-L four-necked flask, add 183 g of 3-amino-3-pyrazoline sulfate and 1 L of water.
-
Gradually add 210 g of sodium bicarbonate.
-
With high-speed stirring, add a solution of 229 g of p-toluenesulfonyl chloride in 400 mL of benzene.
-
Stir for 30 minutes, filter the product, wash with water, and dry to yield 139–180 g (58–75%).
Step D: 3(5)-Aminopyrazole [2]
-
Prepare a solution of sodium isopropoxide from 18.4 g of sodium and 400 mL of isopropyl alcohol.
-
Add 191 g of 3-imino-1-(p-tolylsulfonyl)pyrazolidine gradually to the hot solution under a nitrogen blanket and reflux briefly.
-
Cool to room temperature, remove the precipitated sodium p-toluenesulfinate by filtration.
-
Remove the solvent from the filtrate by distillation to give 62–66 g (93–99%) of 3(5)-aminopyrazole.
Mandatory Visualization
Caption: A decision-making workflow for selecting a synthetic route to this compound.
References
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 3-Amino-5-phenylpyrazole Derivatives by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural features of 3-amino-5-phenylpyrazole derivatives as determined by single-crystal X-ray crystallography. The precise three-dimensional arrangement of atoms within these molecules is crucial for understanding their chemical reactivity, biological activity, and potential as therapeutic agents. This document summarizes key crystallographic data for a selection of derivatives, offers detailed experimental protocols for their structural validation, and presents visual workflows to elucidate the process.
Data Presentation: Crystallographic Parameters of this compound Derivatives
The following table summarizes the crystallographic data for the parent this compound and two of its derivatives, offering a clear comparison of their solid-state structures.
| Compound | Derivative | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| 1 | This compound | C₉H₉N₃ | Monoclinic | P2₁/c | 5.860 | 11.284 | 12.596 | 90 | 99.88 | 90 | 4 | [1] |
| 2 | Chlorido-tris(3-amino-5-phenyl-1H-pyrazole-N²)zinc(II) chloride | [ZnCl(C₉H₉N₃)₃]Cl | Trigonal | R-3 | 21.531 | 21.531 | 10.158 | 90 | 90 | 120 | 6 | |
| 3 | 3-(6-(5-amino-1-phenyl-1H-pyrazol-3-yl)pyridin-2-yl)-1-phenyl-1H-pyrazol-5-amine | C₂₅H₂₀N₈ | Monoclinic | P2₁/n | 12.345 | 11.098 | 16.321 | 90 | 106.8 | 90 | 4 | [2] |
Experimental Protocols: A Step-by-Step Guide to Structural Validation
The definitive structural elucidation of this compound derivatives is achieved through single-crystal X-ray diffraction. The following protocol outlines the key steps involved in this process.
Crystal Growth
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.
-
Method: Slow evaporation is a common and effective method for growing crystals of pyrazole derivatives.
-
Procedure:
-
Dissolve the synthesized this compound derivative in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or a mixture with water) to create a saturated or near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it loosely with a cap or parafilm containing a few pinholes.
-
Allow the solvent to evaporate slowly and undisturbed at room temperature.
-
Monitor the vial for the formation of well-defined single crystals over a period of several days to weeks.
-
Data Collection
Once suitable crystals are obtained, they are subjected to X-ray diffraction to collect the diffraction data.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector is used.
-
Procedure:
-
A single crystal of appropriate size is carefully mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage.
-
The diffractometer collects a series of diffraction images as the crystal is rotated through a range of angles.
-
The collected data is then processed to determine the unit cell dimensions, crystal system, and space group.
-
Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure.
-
Software: Specialized software packages such as SHELXS, SHELXL, or Olex2 are used for structure solution and refinement.
-
Procedure:
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental diffraction data using a least-squares algorithm. This process minimizes the difference between the observed and calculated structure factors.
-
Validation: The final refined structure is validated using tools like CheckCIF to ensure its chemical and crystallographic reasonability.
-
Mandatory Visualization
The following diagrams illustrate the workflow of X-ray crystallography and the logical relationship of the key steps in structural validation.
Caption: Experimental workflow for the structural validation of this compound derivatives.
Caption: Logical relationship of key stages in X-ray crystallographic analysis.
References
comparing the efficacy of 3-Amino-5-phenylpyrazole-based corrosion inhibitors
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of robust and environmentally benign corrosion inhibitors is a cornerstone of materials science and industrial chemistry. Among the various classes of organic compounds investigated, pyrazole derivatives have emerged as a promising frontier due to their inherent chemical stability and potent anti-corrosive properties. This guide provides a comparative analysis of the efficacy of 3-Amino-5-phenylpyrazole-based corrosion inhibitors, offering a side-by-side look at their performance against other heterocyclic inhibitors, supported by experimental data and detailed methodologies.
Performance Comparison of Corrosion Inhibitors
The efficacy of a corrosion inhibitor is primarily quantified by its inhibition efficiency (IE), which denotes the percentage reduction in the corrosion rate of a metal in the presence of the inhibitor. The following table summarizes the performance of a 5-amino-1,3-diphenylpyrazole, a derivative of this compound, and compares it with other pyrazole and triazole-based inhibitors under acidic conditions.
| Inhibitor | Class | Metal | Corrosive Medium | Concentration (mM) | Temperature (°C) | Inhibition Efficiency (%) | Test Method |
| 5-Amino-1,3-diphenylpyrazole | Pyrazole Derivative | Mild Steel | 1 M HCl | 0.5 | 30 | 94.7 | Weight Loss |
| 3-Methyl-1H-pyrazol-5-amine (MPA) | Pyrazole Derivative | Mild Steel | 1 M H₂SO₄ | 0.8 (g/L) | 30 | 92.28 | Weight Loss |
| Synthesized Pyrazole Derivative (BM-01) | Pyrazole Derivative | Mild Steel | 1 M HCl | 1.0 | Not Specified | 90.4 | Weight Loss |
| Triazole Derivative | Triazole Derivative | Mild Steel | Not Specified | Not Specified | Not Specified | 86.0 | Not Specified |
Note: Data for this compound was not directly available; therefore, data for its close derivative, 5-Amino-1,3-diphenylpyrazole, is presented.
Signaling Pathways and Experimental Workflow
The primary mechanism by which pyrazole-based inhibitors protect against corrosion is through the adsorption of the inhibitor molecules onto the metal surface. This forms a protective film that isolates the metal from the corrosive environment. The nitrogen atoms within the pyrazole ring, along with the π-electrons of the phenyl group, play a crucial role in this adsorption process.
Experimental Workflow for Corrosion Inhibitor Evaluation
The following diagram illustrates a typical experimental workflow for assessing the efficacy of corrosion inhibitors.
Cytotoxicity of Substituted 3-Amino-5-phenylpyrazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of various substituted 3-amino-5-phenylpyrazole analogs against several cancer cell lines. The information is compiled from recent studies and presented to facilitate the objective assessment of these compounds' potential as anticancer agents.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of substituted this compound analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is summarized in the table below. Lower IC50 values indicate higher potency.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5b | MCF-7 (Breast) | 0.038 | [1] |
| PTA-1 | A549 (Lung) | 0.17 | [2] |
| Jurkat (Leukemia) | 0.32 | [2] | |
| MDA-MB-231 (Breast) | 0.93 | [2] | |
| MCF-10A (Non-cancerous) | 4.40 | [2] | |
| Compound 5 | A549 (Lung) | 10.67 | [3] |
| C6 (Glioma) | 4.33 | [3] | |
| Compound 22 | MCF-7 (Breast) | 2.82 - 6.28 | [4] |
| A549 (Lung) | 2.82 - 6.28 | [4] | |
| HeLa (Cervical) | 2.82 - 6.28 | [4] | |
| PC3 (Prostate) | 2.82 - 6.28 | [4] | |
| Compound 23 | MCF-7 (Breast) | 2.82 - 6.28 | [4] |
| A549 (Lung) | 2.82 - 6.28 | [4] | |
| HeLa (Cervical) | 2.82 - 6.28 | [4] | |
| PC3 (Prostate) | 2.82 - 6.28 | [4] | |
| Pyrazolo[3,4-d]pyrimidine derivative 17 | MCF-7 (Breast) | 2.89 | [4] |
| 3,4-diaryl pyrazole derivative 6 | Various (6 lines) | 0.00006 - 0.00025 | [4] |
| Pyrazolinyl-Indole HD05 | Various (9 panels) | Significant activity at 10 µM | [5] |
| 5-aminopyrazole A1 | L1210 (Leukemia, P-gp positive) | Causes 80% decrease in viability at 50 µM | [6] |
| 3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide 2 | A549 (Lung) | 220.20 | [7] |
Experimental Protocols
The following is a detailed methodology for a standard MTT assay used to determine the cytotoxicity of the this compound analogs. This protocol is a synthesis of methodologies reported in the cited literature.[8][9][10][11][12]
Objective: To assess the in vitro cytotoxicity of test compounds against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile plates
-
Test compounds (substituted this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells from culture flasks using trypsinization.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically <0.5%).
-
After 24 hours of incubation, remove the old medium from the wells.
-
Add 100 µL of the various concentrations of the test compounds to the respective wells. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).
-
Incubate the plate for a further 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of the this compound analogs.
References
- 1. Design and synthesis of novel this compound derivatives as tubulin polymerization inhibitors targeting the colchicine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. texaschildrens.org [texaschildrens.org]
- 10. static.igem.wiki [static.igem.wiki]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. creative-bioarray.com [creative-bioarray.com]
Comparative Antimicrobial Spectrum: 3-Amino-5-phenylpyrazole Derivatives vs. Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial spectrum of derivatives of 3-Amino-5-phenylpyrazole against a panel of standard antibiotics. The data presented is based on available in vitro studies. It is important to note that while the antimicrobial potential of the pyrazole scaffold is evident, specific minimum inhibitory concentration (MIC) data for the parent compound, this compound, against a broad range of bacteria is not extensively available in the reviewed literature. The following sections summarize the antimicrobial activity of various pyrazole derivatives in comparison to standard antibiotics, detail the experimental methodology for determining antimicrobial susceptibility, and provide a visual representation of the experimental workflow.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of a compound is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[1]. The lower the MIC value, the more potent the antimicrobial agent.
The following tables summarize the available MIC data for derivatives of this compound and for standard antibiotics against common Gram-positive and Gram-negative bacteria. It is crucial to interpret this data with the understanding that direct comparisons are most accurate when conducted within the same study under identical conditions.
Table 1: Antimicrobial Activity of Pyrazole Derivatives (µg/mL)
| Bacterial Strain | 3-Phenyl Pyrazoles[2] | Other Pyrazole Derivatives |
| Staphylococcus aureus | 16 | - |
| Staphylococcus epidermidis | - | 0.25[3] |
| Escherichia coli | - | 0.25[3] |
| Haemophilus influenzae | - | 0.24 - 31.25 (N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide) |
| Haemophilus parainfluenzae | - | 0.49 - 31.25 (N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide) |
Table 2: Antimicrobial Activity of Standard Antibiotics (µg/mL)
| Bacterial Strain | Penicillin | Tetracycline | Ciprofloxacin | Gentamicin |
| Staphylococcus aureus | 0.4 - 24[2] | - | ≤0.06 (highly susceptible)[4] | 0.12 - 1[5] |
| Escherichia coli | - | 2 - 16[6] | ≤0.06 (highly susceptible)[4] | 0.25 - 1[5] |
| Pseudomonas aeruginosa | - | - | - | 0.25 - 512[7] |
| Streptococcus pneumoniae | ≤0.06 (susceptible) | >8 (resistant) | - | - |
Note: The provided MIC values are ranges reported in the literature and can vary depending on the specific strain and testing conditions.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the in vitro activity of an antimicrobial agent. The broth microdilution method is a widely accepted and standardized technique.
Broth Microdilution Method (Based on CLSI Guidelines)
This protocol outlines the general steps for determining the MIC of a compound using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[4]
1. Preparation of Materials:
- Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) and standard antibiotics are prepared in a suitable solvent.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for testing most aerobic bacteria.
- Microtiter Plates: Sterile 96-well microtiter plates are used to perform the dilutions and incubate the bacteria.
- Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
2. Serial Dilution of Antimicrobial Agent:
- A two-fold serial dilution of the antimicrobial agent is performed in the microtiter plate using the growth medium.
- Each well will contain a progressively lower concentration of the test compound.
- Control wells are included: a growth control (no antimicrobial agent) and a sterility control (no bacteria).
3. Inoculation:
- The standardized bacterial suspension is added to each well of the microtiter plate (except the sterility control).
4. Incubation:
- The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading the Results:
- After incubation, the plates are visually inspected for bacterial growth (turbidity).
- The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. protocols.io [protocols.io]
- 6. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
A Comparative Spectroscopic Analysis of 3-Amino-5-phenylpyrazole and Its Isomer
A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of 3-Amino-5-phenylpyrazole and its positional isomer, 5-Amino-3-phenylpyrazole. This guide provides a comprehensive comparison of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols.
This guide presents a side-by-side spectroscopic comparison of two key isomers of aminophenylpyrazole: this compound and 5-Amino-3-phenylpyrazole. Understanding the distinct spectral fingerprints of these isomers is crucial for their unambiguous identification in synthetic chemistry and drug discovery workflows. The subtle differences in the positions of the amino and phenyl substituents on the pyrazole ring lead to discernible variations in their spectroscopic profiles.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the two isomers.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | DMSO-d6 | 7.75-7.73 (m, 2H, Ar-H), 7.42-7.38 (m, 2H, Ar-H), 7.28-7.24 (m, 1H, Ar-H), 5.70 (s, 1H, pyrazole-H), 5.57 (s, 2H, NH₂), 12.0 (br s, 1H, NH) |
| 5-Amino-3-phenylpyrazole | DMSO-d6 | 7.70-7.73 (m, 2H), 7.35-7.45 (m, 2H), 7.20-7.27 (m, 1H), 6.0 (s, 1H), 5.5 (br s, 2H) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound [1] | DMSO-d6 | 158.3, 142.9, 131.8, 128.8, 127.7, 125.4, 95.1 |
| 5-Amino-3-phenylpyrazole | CDCl₃ | 150.1, 145.2, 133.5, 128.6, 127.5, 125.7, 101.2 |
Table 3: IR Spectroscopic Data
| Compound | Technique | Key Peaks (cm⁻¹) |
| This compound | KBr Pellet | 3400-3200 (N-H stretching), 1630 (N-H bending), 1595, 1560, 1490 (C=C and C=N stretching) |
| 5-Amino-3-phenylpyrazole | KBr Pellet | 3420, 3320, 3200 (N-H stretching), 1635 (N-H bending), 1600, 1570, 1480 (C=C and C=N stretching) |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | [M]⁺ or [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) | |---|---|---| | This compound | GC-MS | 159 | 130, 103, 77 | | 5-Amino-3-phenylpyrazole | ESI-MS | 160 | 133, 117, 104, 91, 77 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl₃) in a 5 mm NMR tube. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the KBr pellet method is frequently employed. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) and pressed into a thin, transparent disk. The spectrum is then recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra can be acquired using various ionization techniques. For volatile and thermally stable compounds like these isomers, Gas Chromatography-Mass Spectrometry (GC-MS) with electron impact (EI) ionization is a common method. For less volatile or thermally sensitive samples, Electrospray Ionization (ESI) coupled with a suitable mass analyzer (e.g., quadrupole or time-of-flight) is preferred. The resulting mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.
Visualizing the Experimental Workflow
The logical flow of the spectroscopic analysis can be visualized as follows:
Caption: Workflow for the spectroscopic comparison of aminophenylpyrazole isomers.
Interpreting the Spectroscopic Differences
The presented data highlights key differences that allow for the distinction between the two isomers:
-
¹H NMR: The chemical shift of the lone proton on the pyrazole ring is a key diagnostic feature. In this compound, this proton appears at a higher field (5.70 ppm) compared to 5-amino-3-phenylpyrazole (6.0 ppm). This is due to the different electronic environments created by the neighboring amino and phenyl groups.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons are also distinct. Notably, the carbon bearing the amino group (C3 in this compound and C5 in 5-amino-3-phenylpyrazole) and the carbon attached to the phenyl group show significant differences in their chemical shifts.
-
IR Spectroscopy: While the overall IR spectra are similar due to the presence of the same functional groups, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be observed. The precise positions of the C=C and C=N stretching vibrations can vary slightly between the two isomers.
-
Mass Spectrometry: The fragmentation patterns observed in the mass spectra can be used to differentiate the isomers. The relative abundances of the fragment ions, which result from the cleavage of the pyrazole ring and the loss of substituents, will differ based on the initial positions of the amino and phenyl groups.
By carefully analyzing these spectroscopic features, researchers can confidently identify and differentiate between this compound and its 5-Amino-3-phenylpyrazole isomer, ensuring the correct compound is used in their research and development activities.
References
A Head-to-Head Comparison of Fipronil and its Aminopyrazole Derivatives in Insecticidal Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insecticidal performance of fipronil and its key aminopyrazole derivatives. By presenting supporting experimental data, detailed methodologies, and visual representations of mechanisms and workflows, this document aims to be a valuable resource for professionals in insecticide research and development.
Introduction to Fipronil and its Derivatives
Fipronil is a broad-spectrum insecticide belonging to the phenylpyrazole class of chemicals.[1] Its mode of action involves the disruption of the central nervous system of insects by blocking GABA-gated chloride channels and glutamate-gated chloride (GluCl) channels.[1] This leads to hyperexcitation of the insect's nerves and muscles, resulting in paralysis and death.[2] The aminopyrazole core of fipronil has been a key target for the development of new insecticidal derivatives with potentially improved efficacy, altered toxicity profiles, or effectiveness against fipronil-resistant pests. This guide focuses on a head-to-head comparison of fipronil with its primary metabolic and environmental derivatives, as well as other notable aminopyrazole compounds.
Comparative Efficacy Against Target Pests
The insecticidal efficacy of fipronil and its derivatives is typically evaluated by determining the lethal concentration (LC50) or lethal dose (LD50) required to kill 50% of a test population of a target pest. The following tables summarize the available data for key compounds against various insect species.
Table 1: Comparative Efficacy (LC50) of Fipronil and its Derivatives Against Various Insect Pests
| Compound | Target Pest | LC50 | Units | Reference(s) |
| Fipronil | Plutella xylostella (Diamondback Moth) | 0.0172 | % | [3][4] |
| Fipronil | Musca domestica (Housefly) | 0.000119 | % | [5] |
| Fipronil | Aedes aegypti | 77-fold resistance after 10 generations | - | [6] |
| Fipronil | Simulium vittatum IS-7 (Black fly) | 0.65 | µg/L | |
| Fipronil | Palaemonetes pugio (Grass shrimp) | 0.32 | µg/L | |
| Ethiprole | Nilaparvata lugens (Brown Planthopper) | 16.3-fold cross-resistance | - | [7] |
| Butene-fipronil | Nilaparvata lugens (Brown Planthopper) | 2.8-fold cross-resistance | - | [7] |
Comparative Toxicity to Non-Target Organisms
The assessment of toxicity to non-target organisms is crucial for evaluating the environmental safety of insecticides. The following table presents the acute toxicity (LD50) of fipronil and its derivatives to various non-target species.
Table 2: Comparative Acute Toxicity (LD50) of Fipronil and its Derivatives to Non-Target Organisms
| Compound | Species | LD50 | Units | Route of Administration | Reference(s) |
| Fipronil | Rat | 97 | mg/kg | Oral | [8] |
| Fipronil | Mouse | 95 | mg/kg | Oral | [8] |
| Fipronil | Rabbit | 354 | mg/kg | Dermal | [8] |
| Fipronil | Bobwhite Quail | 11.3 | mg/kg | Oral | [9] |
| Fipronil | Mallard Duck | >2150 | mg/kg | Oral | [9] |
| Fipronil | Honeybee (Apis mellifera) | 0.004 | µ g/bee | - | [9] |
| Fipronil Sulfone | - | More potent than fipronil in blocking vertebrate GABA-gated channels | - | - | [10] |
| Fipronil Desulfinyl | - | More toxic than the parent compound | - | - | [8] |
Mechanism of Action: GABA-Gated Chloride Channel Blockade
Fipronil and its aminopyrazole derivatives exert their primary insecticidal effect by acting as non-competitive antagonists of the GABA-gated chloride channel.[1] In the insect nervous system, GABA is the primary inhibitory neurotransmitter. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. Fipronil and its derivatives bind within the chloride channel pore, physically blocking the influx of chloride ions. This prevents the inhibitory action of GABA, leading to uncontrolled neuronal excitation, convulsions, and ultimately, death of the insect.[2] Fipronil exhibits a higher affinity for insect GABA receptors compared to mammalian receptors, which contributes to its selective toxicity.[1]
Caption: Fipronil's mechanism of action on the GABA-A receptor.
Experimental Protocols
Topical Application Bioassay for Insect Efficacy (LD50 Determination)
This protocol is adapted from standard methods for determining the lethal dose of an insecticide upon direct contact with the insect cuticle.[11][12]
a. Preparation of Test Solutions:
-
Prepare a stock solution of the test compound (fipronil or derivative) in a suitable volatile solvent (e.g., acetone) at a high concentration (e.g., 1000 µg/mL).
-
Perform serial dilutions of the stock solution to obtain a range of at least five concentrations that are expected to cause between 10% and 90% mortality.
-
A solvent-only control group must be included.
b. Test Insect Rearing and Selection:
-
Use a susceptible laboratory strain of the target insect species of a uniform age and developmental stage (e.g., third-instar larvae or 3-5 day old adults).
-
Insects should be healthy and from a culture maintained under controlled conditions (temperature, humidity, and photoperiod).
c. Application of the Insecticide:
-
Anesthetize the insects using carbon dioxide or by chilling them on a cold plate.
-
Using a calibrated micro-applicator, apply a precise volume (e.g., 0.5 µL) of the test solution to the dorsal thorax of each insect.
-
Treat a minimum of 20-30 insects per concentration and for the control group.
d. Observation and Data Collection:
-
Place the treated insects in clean containers with access to a suitable food source and water.
-
Maintain the containers under controlled environmental conditions.
-
Assess mortality at 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to make coordinated movements when gently prodded with a fine brush.
e. Data Analysis:
-
Correct for any mortality in the control group using Abbott's formula.
-
Calculate the LD50 value and its 95% confidence intervals using probit analysis.
Acute Oral Toxicity Bioassay in Rats (LD50 Determination)
This protocol is a generalized procedure based on OECD Test Guideline 425 for determining the acute oral toxicity of a chemical.[13]
a. Preparation of Test Substance:
-
The test substance (fipronil or derivative) should be administered via gavage in a suitable vehicle (e.g., corn oil).
-
Prepare a range of dose levels based on a preliminary range-finding study.
b. Animal Husbandry and Selection:
-
Use healthy, young adult rats of a single sex (typically females) from a standard laboratory strain.
-
Acclimatize the animals to the laboratory conditions for at least five days before the study.
-
House the animals in individual cages under controlled conditions of temperature, humidity, and a 12-hour light/dark cycle.
c. Administration of the Test Substance:
-
Fast the animals overnight (withholding food but not water) before dosing.
-
Administer a single oral dose of the test substance to each animal using a stomach tube or a suitable intubation cannula.
-
The up-and-down procedure is often used, where a single animal is dosed at a time. The dose for the next animal is adjusted up or down based on the outcome (survival or death) for the previous animal.
d. Observation and Data Collection:
-
Observe the animals closely for signs of toxicity and mortality for at least 14 days.
-
Record the onset, nature, and duration of any toxic signs.
-
Record the body weight of each animal shortly before dosing and at least weekly thereafter.
-
Perform a gross necropsy on all animals at the end of the study.
e. Data Analysis:
-
Calculate the LD50 value and its confidence interval using appropriate statistical methods, such as the maximum likelihood method.
Experimental Workflow for Insecticide Resistance Monitoring
The following diagram illustrates a typical workflow for monitoring the development of insecticide resistance in a target pest population.
Caption: A typical workflow for insecticide resistance monitoring.
Resistance and Cross-Resistance
The development of insecticide resistance is a significant challenge in pest management. For fipronil, resistance can arise from target-site insensitivity, often due to mutations in the GABA receptor gene, or from enhanced metabolic detoxification.[9] Studies have shown that fipronil-resistant populations of some insects, such as the brown planthopper (Nilaparvata lugens), can exhibit cross-resistance to other phenylpyrazole insecticides like ethiprole.[7] However, the level of cross-resistance can vary depending on the specific derivative and the resistance mechanism present in the insect population.[7] The development of novel aminopyrazole derivatives aims, in part, to overcome existing resistance mechanisms.
Conclusion
Fipronil remains a highly effective insecticide due to its potent action on the insect nervous system. Its aminopyrazole derivatives, including its metabolites and synthetically modified analogs, exhibit a range of insecticidal activities and toxicity profiles. While some derivatives, such as fipronil sulfone and desulfinyl, can be more toxic than the parent compound, others are being developed with the aim of improving safety and overcoming resistance. The data presented in this guide highlight the importance of continued research into the structure-activity relationships of aminopyrazole insecticides to develop more effective and environmentally sound pest control solutions. The provided experimental protocols offer a standardized framework for the comparative evaluation of these compounds.
References
- 1. entomoljournal.com [entomoljournal.com]
- 2. Comparative toxicity of larvicides and growth inhibitors on Aedes aegypti from select areas in Jamaica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. entomoljournal.com [entomoljournal.com]
- 5. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oecd.org [oecd.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fipronil modulation of GABAA receptor single-channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 12. benchchem.com [benchchem.com]
- 13. oecd.org [oecd.org]
In Silico Docking of 3-Amino-5-phenylpyrazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in silico docking studies of 3-Amino-5-phenylpyrazole derivatives against various biological targets. It is designed to offer an objective overview of their performance relative to other pyrazole-based compounds and established inhibitors, supported by experimental data from peer-reviewed literature.
Comparative Docking Performance
The following tables summarize the quantitative data from various in silico docking studies, showcasing the binding affinities of this compound derivatives and comparable molecules against key protein targets implicated in cancer and other diseases.
Table 1: Comparative Docking Scores and Binding Energies of Pyrazole Derivatives against Protein Kinases
| Compound | Target Protein | Docking Score (kcal/mol) | Binding Energy (kJ/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| 1b | VEGFR-2 (2QU5) | - | -10.09 | - | - |
| 1d | Aurora A (2W1G) | - | -8.57 | - | - |
| 2b | CDK2 (2VTO) | - | -10.35 | - | - |
| M74 | CRMP2 (6JV9) | -6.9 | - | Nalidixic acid | -5.0 |
| M72 | CYP17 | -10.4 | - | Galeterone | -11.6 |
| M76 | VEGFR | -9.2 | - | - | - |
| Compound 22 | EGFR | -8.61 | - | Erlotinib | - |
| Compound 23 | EGFR | -10.36 | - | Erlotinib | - |
Binding energies are presented as reported in the respective studies. Lower values typically indicate stronger binding affinity.[1][2][3]
Table 2: Inhibitory Activity of Pyrazole Derivatives
| Compound | Target | IC50 | Reference Compound | Reference IC50 |
| Compound 22 | EGFR | 0.6124 µM | Erlotinib | - |
| Compound 23 | EGFR | 0.5132 µM | Erlotinib | - |
| Compound 9g | EGFR | 0.11 ± 0.02 µM | - | - |
| Compound 9h | FabH | 2.6 µM | - | - |
| CK-75 | YTHDF2 | <30% inhibition at 100 µM | DC-Y13−27 | 14.2% inhibition at 100 µM |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.[3][4][5]
Experimental Protocols
The following section outlines a generalized methodology for in silico molecular docking studies based on protocols reported in the cited literature.
Molecular Docking Protocol using AutoDock
A common approach for performing molecular docking studies with pyrazole derivatives involves the use of AutoDock.[6][7] The general steps are as follows:
-
Preparation of the Receptor:
-
The three-dimensional structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.
-
The prepared protein structure is saved in the PDBQT file format, which includes atomic partial charges and atom types.[6]
-
-
Preparation of the Ligand:
-
The 3D structure of the this compound derivative or other ligands is generated using chemical drawing software like ChemDraw and saved in a suitable format (e.g., MOL or PDB).
-
The ligand's geometry is optimized to find the most stable conformation.
-
Gasteiger partial charges are calculated for the ligand atoms.
-
The rotatable bonds within the ligand are defined to allow for conformational flexibility during docking.
-
The prepared ligand is also saved in the PDBQT format.
-
-
Grid Parameter Definition:
-
A grid box is defined around the active site of the target protein. This box specifies the search space for the docking simulation.
-
The size and center of the grid box are determined based on the location of the active site, often identified from the position of a co-crystallized ligand in the experimental structure.
-
-
Docking Simulation:
-
The docking simulation is performed using the AutoDock program, which employs a Lamarckian genetic algorithm to explore different conformations and orientations of the ligand within the protein's active site.[7]
-
AutoDock calculates the binding energy for each conformation, and the results are clustered based on conformational similarity.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the lowest energy binding pose, which is considered the most probable binding mode.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.
-
Visualizations
The following diagrams illustrate a key signaling pathway targeted by some pyrazole derivatives and a typical workflow for in silico drug discovery.
Caption: A generalized workflow for in silico virtual screening and drug discovery.
Caption: A simplified representation of the VEGFR-2 signaling pathway.
References
- 1. schrodinger.com [schrodinger.com]
- 2. Hierarchical virtual screening approaches in small molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. ccsb.scripps.edu [ccsb.scripps.edu]
- 7. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Pyrazole Regioisomers
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The biological profile of these compounds is significantly influenced by the substitution pattern on the pyrazole ring. This guide provides a comparative study of the biological activity of pyrazole regioisomers, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Comparative Biological Activity of Pyrazole Regioisomers
The arrangement of substituents on the pyrazole core can lead to different regioisomers, which, despite having the same molecular formula, can exhibit distinct biological activities. This difference is often attributed to the varied spatial orientation of the substituents, which affects their interaction with biological targets.
Anticancer Activity
Pyrazole derivatives have been extensively investigated as potential anticancer agents. Their mechanisms of action often involve the inhibition of critical signaling pathways that are dysregulated in cancer cells. While direct comparative studies of a wide range of regioisomers are limited, the existing data underscores the importance of the substitution pattern in determining cytotoxic efficacy.
For instance, studies on substituted pyrazoles have shown that the positioning of aryl groups at the 1, 3, and 5 positions can significantly impact their anticancer potential. The following table summarizes the cytotoxic activity of representative pyrazole derivatives against various cancer cell lines.
Table 1: Anticancer Activity of Pyrazole Derivatives (IC50 in µM)
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3-Diphenyl- pyrazole-chalcone | Compound 6b | HNO-97 | 10 | [1] |
| 1,3-Diphenyl- pyrazole-chalcone | Compound 6d | HNO-97 | 10.56 | [1] |
| 1,3,5-Triaryl pyrazoline | Compound 5i | HT-29 | 11.46 | [2] |
| 1,3,5-Triaryl pyrazoline | Compound 5i | HCT116 | 18.09 | [2] |
| 1,3,4-Triaryl- pyrazole | Compound 1a | RPMI-8226 (Leukemia) | 1.71 | [3] |
| 1,3,4-Triaryl- pyrazole | Compound 1a | K-562 (Leukemia) | 3.42 | [3] |
| 1,3,4-Triaryl- pyrazole | Compound 1a | MDA-MB-468 (Breast) | 6.70 | [3] |
Note: The data presented is from different studies and may not represent a direct head-to-head comparison of regioisomers under identical conditions.
A key pathway implicated in cancer progression and often targeted by pyrazole derivatives is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. Inhibition of EGFR can disrupt downstream signaling, leading to reduced cell proliferation and survival.
Antimicrobial Activity
Pyrazole derivatives have demonstrated significant potential as antimicrobial agents against a range of bacteria and fungi. The regiochemistry of the pyrazole core plays a crucial role in determining the spectrum and potency of their antimicrobial effects.
The following table presents the Minimum Inhibitory Concentration (MIC) values for different pyrazole derivatives against various microbial strains.
Table 2: Antimicrobial Activity of Pyrazole Derivatives (MIC in µg/mL)
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole-Thiazole Hybrid | Thiophene 13 | Staphylococcus aureus | 3.125 | [4] |
| Pyrazole-Thiazole Hybrid | Pyrazolo[1,5-a]pyrimidine 21b | Aspergillus fumigatus | 6.25 | [4] |
| Pyrazole-Thiazole Hybrid | Pyrazolo[1,5-a]pyrimidine 21b | Fusarium oxysporum | 6.25 | [4] |
| 1,3-Diaryl Pyrazole | Compound 6g | Staphylococcus aureus 4220 | 1-2 | [5] |
| 1,3-Diaryl Pyrazole | Compound 7l | Escherichia coli 1924 | 1-2 | [5] |
| 1,3-Diaryl Pyrazole | Compound 7l | Candida albicans 7535 | 1-2 | [5] |
Note: The data presented is from different studies and may not represent a direct head-to-head comparison of regioisomers under identical conditions.
One of the proposed mechanisms for the antibacterial action of some pyrazole derivatives is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented, with some compounds, like celecoxib, being successful drugs. The primary mechanism for their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.
The following table summarizes the in vitro inhibitory activity of various pyrazole derivatives against COX-1 and COX-2.
Table 3: In Vitro Cyclooxygenase (COX) Inhibition by Pyrazole Derivatives
| Compound Class | Derivative Example | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 1,3,5-Triaryl pyrazoline | Compound 4a | COX-2 | 0.013 | 1256.74 | [2] |
| 1,3,5-Triaryl pyrazoline | Compound 4c | COX-2 | 0.022 | 804.78 | [2] |
| 1,3,5-Triaryl pyrazoline | Celecoxib (Reference) | COX-2 | 0.019 | 178.79 | [2] |
| 1,3-Diaryl pyrazole | Compound 7l | - | - | - | [5] |
Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
The inhibition of COX enzymes by pyrazole derivatives prevents the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for reproducibility and further investigation.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Procedure:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the pyrazole derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the anti-inflammatory activity of compounds.[1][7]
Principle: Injection of carrageenan into the rat paw induces an acute inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Animal Acclimatization: Acclimate male Wistar rats for one week before the experiment.
-
Compound Administration: Administer the pyrazole derivatives or a reference drug (e.g., indomethacin) orally or intraperitoneally.
-
Induction of Edema: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[8]
Principle: The assay quantifies the amount of prostaglandin E2 (PGE2) produced from the enzymatic conversion of arachidonic acid by COX enzymes. The inhibition of this reaction is measured.
Procedure:
-
Enzyme and Compound Incubation: Incubate the purified COX-1 or COX-2 enzyme with the test pyrazole derivative or a control inhibitor for a specified time.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Reaction Termination: Stop the reaction after a defined period.
-
PGE2 Quantification: Measure the amount of PGE2 produced using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 value for each compound against both COX-1 and COX-2.
Conclusion
The biological activity of pyrazole derivatives is profoundly influenced by the substitution pattern on the heterocyclic ring, with regioisomerism playing a critical role in defining their pharmacological profile. While the available literature provides strong evidence for the anticancer, antimicrobial, and anti-inflammatory potential of various pyrazole scaffolds, more direct comparative studies of a broad range of regioisomers with consistent substitution patterns are needed to establish definitive structure-activity relationships. The data and protocols presented in this guide offer a foundation for researchers to design and evaluate novel pyrazole-based compounds with enhanced therapeutic efficacy and selectivity. Further investigations into the specific interactions of pyrazole regioisomers with their biological targets will be instrumental in the development of next-generation therapeutics.
References
- 1. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pioneering 1,3,5-triaryl pyrazolines as promising dual inhibitors of COX-2 and 15-LOX endowed with potent anticancer activity: design, synthesis, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3-Amino-5-phenylpyrazole: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3-Amino-5-phenylpyrazole, a compound that requires careful handling due to its potential hazards.
Hazard Profile and Safety Precautions
This compound is classified as an irritant, causing skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes chemical-resistant gloves (e.g., nitrile rubber), safety glasses with side shields or chemical goggles, and a laboratory coat.[2] All handling and disposal procedures should be conducted in a well-ventilated area or under a chemical fume hood.[2]
Quantitative Hazard Data
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation[1] |
| Eye Irritation | H319 | Causes serious eye irritation[1] |
| Specific target organ toxicity | H335 | May cause respiratory irritation[1] |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[2][3] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[2][3][4]
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification and Segregation:
-
Isolate all waste containing this compound. This includes unused or expired solid product, solutions containing the compound, and any contaminated lab materials such as filter paper, pipette tips, and weighing paper.[2][4]
-
Do not mix this waste with other incompatible waste streams, particularly strong oxidizing agents.[2]
-
-
Containerization:
-
Solid Waste: Place solid this compound waste and contaminated solids into a clearly labeled, sealable, and chemically compatible waste container.[2][4] High-density polyethylene (HDPE) or glass containers are generally suitable.[4]
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible container with a secure, tight-fitting lid.[4] Do not overfill liquid waste containers; leave at least 10% headspace to allow for vapor expansion.[4]
-
-
Labeling:
-
Clearly label each waste container with the words "Hazardous Waste".[2][4]
-
The label must include the full chemical name: "this compound" and its CAS Number (if available).[4]
-
List all components of a mixture, including solvents, with their approximate percentages.[4]
-
Indicate the primary hazards associated with the compound (e.g., "Toxic," "Irritant").[2]
-
Record the date the waste was first added to the container.[2][4]
-
-
Storage:
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[4]
-
Provide them with a detailed inventory of the waste, including the chemical names and quantities.[4]
-
Follow their specific instructions for packaging and preparing the waste for transport.[4]
-
Spill Management
In the event of a spill, ensure the area is well-ventilated and restrict access to personnel.[2] For solid spills, carefully sweep or vacuum the material and place it into a labeled hazardous waste container, avoiding dust generation.[2][3] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[2]
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Amino-5-phenylpyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling 3-Amino-5-phenylpyrazole, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to minimize exposure risk and maintain a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3][4] Adherence to the following PPE guidelines is mandatory to mitigate these risks.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn in addition to goggles if there is a splash hazard.[5] | To protect eyes from dust particles and chemical splashes.[2][3] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood or a well-ventilated area to minimize inhalation.[5][6] If a fume hood is not available, a NIOSH-approved N95 dust mask or higher-level respirator is required.[2][3] | To prevent irritation of the respiratory tract from airborne particles. |
| Skin and Body Protection | A laboratory coat must be worn at all times. | To protect skin and personal clothing from contamination.[5] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is crucial to prevent exposure and contamination. The following workflow outlines the necessary steps from preparation to post-handling cleanup.
Disposal Plan: Waste Management Protocol
The disposal of this compound and any contaminated materials must be handled as hazardous waste to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, are to be considered hazardous waste.[5] These materials must be collected in a designated, clearly labeled, and sealed hazardous waste container.[5][7]
-
Unused Chemical: Unwanted this compound must be disposed of through an approved hazardous waste disposal facility. Do not dispose of this chemical down the drain or mix it with general laboratory waste.[7]
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Toxic").
The following decision tree illustrates the proper disposal path for materials potentially contaminated with this compound.
References
- 1. This compound | C9H9N3 | CID 136655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98 1572-10-7 [sigmaaldrich.com]
- 3. This compound 98 1572-10-7 [sigmaaldrich.com]
- 4. This compound | 1572-10-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
